JJC8-091
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28F2N2O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H28F2N2O2S/c1-17(27)16-26-12-10-25(11-13-26)14-15-29(28)22(18-2-6-20(23)7-3-18)19-4-8-21(24)9-5-19/h2-9,17,22,27H,10-16H2,1H3 |
InChI Key |
PHGOEMMHIGVMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Atypical Dopamine Reuptake Inhibitor JJC8-091: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JJC8-091 is a novel, atypical dopamine reuptake inhibitor (DRI) derived from modafinil, which shows significant promise as a potential pharmacotherapy for psychostimulant use disorder.[1] Unlike typical DRIs such as cocaine, this compound exhibits a unique mechanism of action at the dopamine transporter (DAT) that results in a blunted increase in extracellular dopamine and a lack of reinforcing effects, while still being effective at blocking the abuse-related effects of cocaine.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions with DAT, its effects on dopamine dynamics, and its behavioral pharmacology. Detailed experimental protocols for key assays and a summary of quantitative data are also presented.
Molecular Mechanism of Action: An Atypical Interaction with the Dopamine Transporter
The core of this compound's atypical profile lies in its distinct binding mode to the dopamine transporter (DAT). Computational modeling and experimental evidence suggest that this compound preferentially binds to and stabilizes an occluded or inward-facing conformation of DAT.[2][3] This is in stark contrast to cocaine and cocaine-like DRIs (e.g., JJC8-088), which bind to the outward-facing conformation of the transporter.[2] This differential binding is thought to be the primary determinant of their divergent behavioral effects.
By stabilizing a more occluded state, this compound is believed to prevent the conformational changes necessary for cocaine to bind and elicit its powerful reinforcing effects.[2] This unique interaction allows this compound to act as an effective cocaine antagonist without producing cocaine-like subjective effects.
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Dopamine Transporter Binding Affinity of JJC8-091
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of JJC8-091, an atypical dopamine reuptake inhibitor (DRI). This compound, a derivative of modafinil, is under investigation as a potential therapeutic for psychostimulant use disorder.[1] Its unique interaction with the dopamine transporter (DAT), distinct from that of typical stimulants like cocaine, underscores its therapeutic potential and makes it a subject of significant interest in neuropharmacology and drug development.
Quantitative Binding Affinity Data
The binding affinity of this compound for the dopamine transporter (DAT) and other key monoamine transporters and receptors has been characterized in multiple studies. It is important to note the variability in reported affinity values, which may be attributed to different experimental conditions and biological preparations (e.g., rodent versus primate tissue). The following tables summarize the available quantitative data to facilitate comparison.
Table 1: this compound Binding Affinity (Ki) for Monoamine Transporters
| Transporter | Ki (nM) | Species/Tissue | Notes | Reference |
| Dopamine Transporter (DAT) | 16.7 | Not Specified | [1] | |
| Dopamine Transporter (DAT) | 230 - 289 | Not Specified | [1][2] | |
| Dopamine Transporter (DAT) | 2730 ± 1270 | Non-human Primate (Striatum) | Compared to JJC8-088 (14.4 ± 9 nM) in the same study.[3][4][5] | [3][4][5] |
| Serotonin Transporter (SERT) | 1,770 | Not Specified | 106-fold lower affinity than for DAT in the same study. | [1] |
| Serotonin Transporter (SERT) | 97,800 | Not Specified | [2] | |
| Norepinephrine Transporter (NET) | 17,800 | Not Specified | 1,066-fold lower affinity than for DAT in the same study. | [1] |
Table 2: this compound Binding Affinity (Ki) for Other Receptors
| Receptor | Ki (nM) | Notes | Reference |
| Sigma σ1 Receptor | 454 - 1,010 | 2.0–3.5-fold lower affinity than for DAT. | [1] |
| Dopamine D2 Receptor | 298 | High affinity. | [1] |
| Dopamine D3 Receptor | 480 | High affinity. | [1] |
| Dopamine D4 Receptor | 3,820 | Lower affinity. | [1] |
Experimental Protocols
The binding affinity of this compound for the dopamine transporter is primarily determined using radioligand binding assays. The following is a generalized protocol based on cited methodologies for the displacement of [³H]WIN 35,428, a cocaine analog that binds to DAT.
Radioligand Binding Assay for DAT Affinity
This protocol is adapted from studies conducted on non-human primate and rodent brain tissue.[3][5]
1. Tissue Preparation:
- Brain tissue, specifically the striatum (caudate nucleus), is dissected from the chosen species (e.g., rhesus monkey or rat).[3][5]
- The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).
- The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. This process is repeated to ensure the removal of endogenous substances.
2. Binding Assay:
- The membrane preparation is incubated with a fixed concentration of the radioligand [³H]WIN 35,428.
- Varying concentrations of the competing ligand, this compound, are added to the incubation mixture to generate a competition curve.
- Total Binding: Determined in the absence of a competing ligand.
- Non-specific Binding: Determined in the presence of a high concentration of a known DAT inhibitor, such as cocaine (e.g., 1 µM), to saturate the specific binding sites.
- The incubation is typically carried out at 4°C for 1-2 hours to reach equilibrium.[4]
3. Separation and Quantification:
- The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- The radioactivity retained on the filters, corresponding to the bound ligand, is quantified using liquid scintillation counting.
4. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
Mechanism of Action and Conformational Effects
This compound is classified as an "atypical" dopamine reuptake inhibitor. This distinction is based on its unique interaction with the dopamine transporter, which differs significantly from "typical" inhibitors like cocaine.
-
Typical Inhibitors (e.g., Cocaine): These ligands bind to and stabilize the dopamine transporter in an outward-facing conformation .[6] This traps the transporter in a state that is open to the synaptic cleft, effectively blocking dopamine reuptake.
-
Atypical Inhibitors (e.g., this compound): this compound preferentially binds to or induces a more occluded or inward-facing conformation of the dopamine transporter.[6][7] This distinct binding mode is thought to underlie its different behavioral profile, which includes a lower potential for abuse compared to cocaine.[7] Molecular dynamics simulations suggest that the sulfoxide group in this compound plays a crucial role in promoting this inward-facing state.[1]
The diagrams below illustrate the experimental workflow for determining binding affinity and the differential effects of typical and atypical inhibitors on DAT conformation.
References
- 1. mdpi.com [mdpi.com]
- 2. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 4. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Monoamine Transporter Selectivity of JJC8-091
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JJC8-091, an atypical dopamine reuptake inhibitor (DRI), for the dopamine transporter (DAT) versus the serotonin transporter (SERT) and the norepinephrine transporter (NET). This document outlines the quantitative binding affinities, detailed experimental methodologies for these determinations, and the unique signaling pathway implications of this compound's interaction with DAT.
Quantitative Selectivity Profile
This compound exhibits a pronounced selectivity for the dopamine transporter over both the serotonin and norepinephrine transporters. The binding affinities, represented by the inhibition constant (Kᵢ), quantify this preference. A lower Kᵢ value indicates a higher binding affinity.
| Transporter | Kᵢ (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) | Reference |
| Dopamine Transporter (DAT) | 16.7 | - | - | [1] |
| Serotonin Transporter (SERT) | 1,770 | 106-fold | - | [1] |
| Norepinephrine Transporter (NET) | 17,800 | - | 1,066-fold | [1] |
Note: In other studies, the Kᵢ of this compound for DAT has been reported to be in the range of 230 to 289 nM.[1] In nonhuman primate striatum, a lower affinity for DAT was observed (Kᵢ = 2730 ± 1270 nM).[2][3][4]
Experimental Protocols
The binding affinity of this compound for the dopamine transporter is determined through radioligand binding assays. The following is a representative protocol for determining DAT binding in nonhuman primate striatal membranes.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is adapted from studies determining the affinity of compounds at the DAT in nonhuman primate (NHP) striatum.[2][5]
Objective: To determine the binding affinity (Kᵢ) of this compound for DAT by measuring its ability to displace the selective DAT radioligand [³H]WIN 35,428 from striatal membrane preparations.
Materials:
-
Frozen NHP caudate nucleus tissue
-
Ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄, pH 7.4)
-
[³H]WIN 35,428 (specific activity ~84 Ci/mmol)
-
GBR 12909 (for determining non-specific binding)
-
This compound (or other test compounds) at various concentrations
-
Brinkman Polytron homogenizer
-
High-speed refrigerated centrifuge
-
Assay tubes
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation:
-
Dissect frozen NHP caudates on ice.
-
Homogenize the tissue in 20 volumes (w/v) of ice-cold modified sucrose phosphate buffer using a Brinkman Polytron (e.g., setting 6 for 20 seconds).
-
Centrifuge the homogenate at 20,000 RPM for 10 minutes at 4°C.
-
Discard the supernatant, resuspend the resulting pellet in fresh buffer, and centrifuge again under the same conditions.
-
Resuspend the final pellet in buffer to a concentration of 10 mg/mL (original wet weight).
-
-
Binding Assay:
-
Set up assay tubes containing 0.5 mL of sucrose phosphate buffer.
-
Add [³H]WIN 35,428 to a final concentration of 0.5 nM.
-
Add various concentrations of the inhibitor (this compound) to create a displacement curve (typically seven concentrations).
-
For determining non-specific binding, add 2 µM GBR 12909 to a separate set of tubes.
-
Initiate the binding reaction by adding 1.0 mg of the prepared tissue membrane suspension to each tube.
-
Incubate the tubes for 120 minutes at 25°C.
-
-
Data Analysis:
-
Terminate the incubation by rapid filtration through glass fiber filters (not detailed in the provided abstract but a standard step).
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Generate displacement curves by plotting the percentage of specific binding versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ (the concentration of inhibitor that displaces 50% of the specific binding) from the displacement curves using non-linear regression analysis.
-
Convert the IC₅₀ values to binding affinity (Kᵢ) values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter (for [³H]WIN 35,428, a Kᴅ of 5.5 nM is used).[5]
-
The final Kᵢ values are typically an average of at least three independent experiments.[5]
-
Signaling Pathways and Mechanism of Action
This compound is classified as an "atypical" dopamine reuptake inhibitor due to its unique interaction with the dopamine transporter, which differs significantly from "typical" inhibitors like cocaine. This distinction is rooted in the conformational state that the ligand stabilizes upon binding to the transporter.
Computational models and experimental data suggest that typical DAT inhibitors, such as cocaine, bind to and stabilize an outward-facing conformation of the transporter.[6] This leads to a rapid and pronounced increase in synaptic dopamine levels, which is associated with the reinforcing and abuse potential of these drugs.
In contrast, this compound is predicted to favor a more occluded or inward-facing conformation of DAT.[2][6] This mode of binding results in a more gradual and blunted increase in extracellular dopamine in key brain regions like the nucleus accumbens.[1] This altered neurochemical profile is thought to underlie the observed lack of cocaine-like behavioral effects and lower abuse liability of this compound.[1][6]
Caption: Conformational effects of typical vs. atypical DAT inhibitors.
The workflow for assessing the binding affinity of this compound at monoamine transporters follows a standardized path from tissue preparation to data analysis.
Caption: Workflow for radioligand binding affinity determination.
The high selectivity of this compound for the dopamine transporter is a key feature of its pharmacological profile.
Caption: this compound demonstrates high selectivity for DAT over SERT and NET.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Profile of JJC8-091: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of JJC8-091, an atypical dopamine reuptake inhibitor derived from modafinil. This compound is a compound of interest for its potential therapeutic applications, and understanding its behavior within a biological system is paramount for further development. This document summarizes key quantitative data, details experimental methodologies from published studies, and visualizes the compound's mechanism of action and experimental workflows.
Pharmacokinetics of this compound in Rhesus Monkeys
This compound has been evaluated in preclinical models to determine its pharmacokinetic profile. A key study in cocaine-experienced male rhesus monkeys provides the most detailed in vivo data currently available.[1] Following intravenous administration, this compound demonstrated favorable plasma pharmacokinetics for behavioral assessments.[1]
Quantitative Pharmacokinetic Parameters
The primary pharmacokinetic parameter identified for this compound is its plasma half-life. The peak plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve or AUC) were calculated in the source study, but the specific values have not been reported in the available literature.[1]
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Half-life (t½) | 3.5 hours | Rhesus Monkey | 1.9 mg/kg | Intravenous (i.v.) | [1] |
| Cmax | Not Reported | Rhesus Monkey | 1.9 mg/kg | i.v. | [1] |
| AUC | Not Reported | Rhesus Monkey | 1.9 mg/kg | i.v. | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of this compound.
Animal Model and Dosing
The in vivo pharmacokinetic profile of this compound was determined in three cocaine-experienced male rhesus monkeys.[1] The compound was administered as a single intravenous dose of 1.9 mg/kg.[1]
Sample Collection and Analysis
Blood samples were collected at multiple time points post-administration to characterize the plasma concentration-time profile of this compound. The analysis of plasma samples was conducted using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]
The following diagram illustrates the workflow for the pharmacokinetic analysis of this compound in rhesus monkeys.
In Vivo Microdialysis
In studies assessing the neurochemical effects of this compound in rats, in vivo microdialysis was employed to measure extracellular dopamine levels in the nucleus accumbens shell.[2] This technique allows for the continuous sampling of neurotransmitters in specific brain regions of freely moving animals.
Metabolism of this compound
As of the latest available data, specific in vivo metabolism studies for this compound have not been published. However, this compound is a structural analog of modafinil, and its metabolic fate is predicted to follow similar pathways. Modafinil is primarily metabolized in the liver, with the main routes being amide hydrolysis and oxidation by cytochrome P450 enzymes, particularly CYP3A4. The major metabolites of modafinil are modafinil acid and modafinil sulfone, which are pharmacologically inactive.
Based on the structure of this compound and the known metabolism of modafinil, a putative metabolic pathway is proposed below. It is important to note that this is a predicted pathway and requires experimental verification.
The following diagram illustrates the proposed metabolic pathway of this compound.
Mechanism of Action: Dopamine Transporter Inhibition
This compound functions as an atypical dopamine reuptake inhibitor.[3] It binds to the dopamine transporter (DAT) and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.
The diagram below illustrates the mechanism of action of this compound at the dopaminergic synapse.
Conclusion
This compound exhibits a plasma half-life of 3.5 hours in rhesus monkeys, suggesting it is suitable for further preclinical behavioral studies.[1] While detailed quantitative pharmacokinetic parameters such as Cmax and AUC are not yet publicly available, the established experimental protocols provide a solid foundation for future investigations. The metabolism of this compound is predicted to be similar to that of its parent compound, modafinil, involving hepatic oxidation and hydrolysis, though this requires experimental confirmation. Its mechanism as a dopamine transporter inhibitor is well-characterized. Further studies are warranted to fully elucidate the complete pharmacokinetic and metabolic profile of this compound to support its ongoing development as a potential therapeutic agent.
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
The Modafinil Analog JJC8-091: An Atypical Dopamine Transporter Inhibitor for Addiction Research
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the core scientific principles and experimental data surrounding JJC8-091, a novel modafinil analog with significant potential in the field of addiction research. As an atypical dopamine transporter (DAT) inhibitor, this compound presents a unique pharmacological profile that distinguishes it from traditional psychostimulants like cocaine, making it a compelling candidate for the development of therapeutics for substance use disorders. This document provides a comprehensive overview of its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols to facilitate further research and development.
Introduction: The Promise of Atypical Dopamine Transporter Inhibition
Modafinil, a wakefulness-promoting agent, has been explored as a potential treatment for psychostimulant use disorder due to its interaction with the dopamine transporter (DAT).[1] However, its relatively low affinity for DAT has prompted the development of novel analogs with improved potency and selectivity.[2] this compound emerged from these efforts as a lead compound, demonstrating a distinct "atypical" mechanism of DAT inhibition.[3][4]
Unlike "typical" DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine and reinforcing effects, this compound is hypothesized to stabilize an inward-facing or occluded conformation of the DAT.[3][5][6] This action is thought to result in a more gradual and modest increase in extracellular dopamine, thereby reducing the abuse potential while still mitigating the neurochemical deficits associated with addiction.[1][4] Preclinical studies have shown that this compound can reduce cocaine and methamphetamine self-administration and prevent the reinstatement of drug-seeking behavior in animal models, without demonstrating reinforcing properties itself.[1][3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and relevant comparators from preclinical studies.
Table 1: Monoamine Transporter and Receptor Binding Affinities (Ki, nM)
| Compound | DAT (Rat) | DAT (NHP) | SERT (Rat) | NET (Rat) | D2 Receptor (Rat) | D3 Receptor (Rat) | σ1 Receptor (Rat) |
| This compound | 230 - 289[4] | 2730 ± 1270[8][9] | 1,770[4] | 17,800[4] | 298[4] | 480[4] | 454 - 1,010[4] |
| JJC8-088 | 2.53 | 14.4 ± 9[9] | - | - | - | - | - |
| Modafinil | 2,600 - 8,160[4] | - | - | - | - | - | - |
| Cocaine | 72[10] | - | - | - | - | - | - |
NHP: Non-Human Primate
Table 2: Pharmacokinetic Properties
| Compound | Species | Dose & Route | Half-life (t½) |
| This compound | Rhesus Monkey | 1.9 mg/kg, i.v. | 3.5 hours[8][9] |
| JJC8-088 | Rhesus Monkey | 0.7 mg/kg, i.v. | 1.1 hours[8][9] |
Table 3: Effects on Cocaine and Methamphetamine Self-Administration in Rats
| Compound | Psychostimulant | Effect |
| This compound | Cocaine | Reduced self-administration and cocaine-primed reinstatement.[1] |
| This compound | Methamphetamine | Dose-dependently decreased self-administration in both short and long access models. |
| JJC8-088 | Cocaine | Reduced self-administration but was self-administered when substituted for cocaine. |
| JJC8-088 | Methamphetamine | Did not significantly reduce self-administration.[7] |
Molecular Mechanism and Signaling Pathways
The differential effects of this compound and typical DAT inhibitors like cocaine stem from their distinct interactions with the dopamine transporter. Computational modeling and experimental evidence suggest that these compounds stabilize different conformational states of the DAT, leading to divergent downstream effects on dopamine neurotransmission.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Synthesis of this compound
This compound (1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)propan-2-ol oxalate) and its analogs are synthesized according to previously published procedures. While the specific multi-step synthesis is proprietary, it generally involves the coupling of a bis(4-fluorophenyl)methylsulfinylethyl moiety with a piperazine-containing propanol side chain. The final product is often converted to a salt, such as an oxalate or fumarate, for improved stability and solubility.[3][11]
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol is adapted from studies investigating the binding of this compound to the dopamine transporter.
Materials:
-
Tissue: Striatal tissue from male Sprague-Dawley rats or non-human primates.
-
Radioligand: [³H]WIN 35,428.
-
Non-specific binding control: 100 µM Cocaine HCl.
-
Buffer: Ice-cold modified sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, 2.26 mM NaH₂PO₄).
-
Test compounds: this compound and other inhibitors at various concentrations.
Procedure:
-
Membrane Preparation: Homogenize dissected striatal tissue in 20 volumes of ice-cold sucrose phosphate buffer. Centrifuge the homogenate, resuspend the pellet in buffer, and repeat the centrifugation step. Resuspend the final pellet to a concentration of 10 mg/mL original wet weight.
-
Assay Setup: In assay tubes, combine 0.5 mL of sucrose phosphate buffer, 0.5 nM [³H]WIN 35,428, 1.0 mg of tissue, and varying concentrations of the test inhibitor.
-
Incubation: Initiate the reaction by adding the tissue and incubate the tubes on ice for 120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol outlines the measurement of extracellular dopamine in the nucleus accumbens of freely moving rats.
Materials:
-
Subjects: Male Wistar or Sprague-Dawley rats.
-
Microdialysis Probes: Concentric microdialysis probes with a semipermeable membrane.
-
Artificial Cerebrospinal Fluid (aCSF): Perfusion solution.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).
Procedure:
-
Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least one week.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: Administer this compound or a control substance (e.g., saline, cocaine) systemically (e.g., intraperitoneally).
-
Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.
-
Data Expression: Express dopamine concentrations as a percentage of the baseline levels.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is employed to measure rapid, sub-second changes in dopamine concentration in the brain.
Materials:
-
Subjects: Male Swiss-Webster mice or rats.
-
Electrodes: Carbon-fiber microelectrodes and a Ag/AgCl reference electrode.
-
Voltammetry System: A potentiostat and data acquisition software.
Procedure:
-
Electrode Implantation: Anesthetize the animal and stereotaxically implant a carbon-fiber microelectrode into the nucleus accumbens.
-
Waveform Application: Apply a triangular waveform potential (e.g., -0.4 V to +1.3 V and back) to the microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).
-
Dopamine Detection: The applied potential causes the oxidation and reduction of dopamine at the electrode surface, generating a current that is proportional to the dopamine concentration.
-
Stimulation: Electrically stimulate dopamine release using a bipolar stimulating electrode placed in a relevant brain region (e.g., the ventral tegmental area).
-
Data Analysis: Use background-subtracted cyclic voltammograms to identify and quantify dopamine.
Cocaine Self-Administration and Reinstatement Model
This behavioral paradigm assesses the reinforcing properties of drugs and the motivation to seek them.
Procedure:
-
Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the rats.
-
Self-Administration Training: Place rats in operant conditioning chambers equipped with two levers. Train them to press one "active" lever to receive an intravenous infusion of cocaine, paired with a cue (e.g., a light and a tone). Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily.
-
Extinction: After stable self-administration is established, replace the cocaine infusions with saline. Lever pressing will decrease as the rats learn that the response is no longer reinforced.
-
Reinstatement Test: Once lever pressing is extinguished, test for reinstatement of drug-seeking behavior by administering a priming injection of cocaine or presenting the drug-associated cues. An increase in pressing on the previously active lever indicates reinstatement.
-
This compound Testing: To test the effects of this compound, administer it prior to self-administration sessions or before a reinstatement test to assess its ability to reduce cocaine intake or drug-seeking behavior.
Conclusion and Future Directions
This compound represents a significant advancement in the development of pharmacotherapies for psychostimulant use disorder. Its atypical mechanism of action at the dopamine transporter offers a promising avenue for reducing drug craving and relapse without the abuse liability associated with traditional dopamine agonists. The data presented in this guide highlight its potential, but further research is warranted. Future studies should focus on a more detailed characterization of its off-target effects, long-term safety and efficacy in preclinical models, and ultimately, its translation to clinical populations. The experimental protocols provided herein offer a foundation for researchers to build upon in the continued investigation of this compound and other novel modafinil analogs.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm [jove.com]
- 4. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The isomeric preference of an atypical dopamine transporter inhibitor contributes to its selection of the transporter conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
JJC8-091: A Technical Whitepaper on its Effects on Dopamine Levels in the Nucleus Accumbens
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the pharmacological effects of JJC8-091, an atypical dopamine reuptake inhibitor, with a specific focus on its impact on dopamine dynamics within the nucleus accumbens.
Introduction
This compound is a novel analog of modafinil developed as a potential pharmacotherapy for psychostimulant use disorders[1][2]. As an atypical dopamine reuptake inhibitor (DRI), its mechanism of action and resulting neurochemical profile differ significantly from typical DRIs like cocaine[2][3]. This compound is characterized by a mild, slow-onset, and long-lasting increase in dopamine levels in the nucleus accumbens[1]. This profile is associated with a low potential for abuse, as it does not produce the rapid, pronounced dopamine spike linked to the reinforcing effects of addictive psychostimulants[1][2]. In preclinical studies, this compound has been shown to reduce cocaine and methamphetamine self-administration without being self-administered itself[1][2].
Molecular Mechanism of Action
This compound's primary mechanism is the inhibition of the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron[1][3]. By blocking this transporter, this compound increases the extracellular concentration of dopamine.
2.1 Binding Affinities this compound exhibits a distinct binding profile. It has a high affinity for the DAT, though values can vary between studies and species[1][4]. Its affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT) is substantially lower, indicating its selectivity for the dopamine system[1]. The compound also interacts with other receptors, albeit with lower affinity than for the DAT[1].
Table 1: Binding Affinities (Kᵢ) of this compound at Monoamine Transporters and Other Receptors
| Target | Binding Affinity (Kᵢ, nM) | Reference |
| Dopamine Transporter (DAT) | 16.7 - 289 | [1] |
| Dopamine Transporter (DAT) - NHP Striatum | 2730 ± 1270 | [4][5] |
| Norepinephrine Transporter (NET) | 17,800 | [1] |
| Serotonin Transporter (SERT) | 1,770 | [1] |
| Sigma σ₁ Receptor | 454 - 1,010 | [1] |
| Dopamine D₂ Receptor | 298 | [1] |
| Dopamine D₃ Receptor | 480 | [1] |
| Dopamine D₄ Receptor | 3,820 | [1] |
Note: Kᵢ values represent the concentration of the drug required to occupy 50% of the receptors in vitro. Lower values indicate higher affinity.
2.2 Atypical DAT Inhibition: Conformational State Computational modeling and experimental data suggest that this compound's "atypical" profile stems from how it interacts with the DAT[2][6]. Unlike cocaine, which is believed to lock the DAT in an outward-facing conformation, this compound is predicted to stabilize a more occluded or inward-facing conformation of the transporter[2][6]. This distinct binding mode is thought to be sufficient to prevent cocaine from binding effectively while producing a more modulated, rather than an abrupt, increase in synaptic dopamine[2].
Figure 1. Proposed mechanism of this compound at the dopamine synapse.
Quantitative Effects on Nucleus Accumbens Dopamine
In vivo microdialysis studies in rodents have quantified the dose-dependent effects of this compound on extracellular dopamine levels in the nucleus accumbens shell (NAS), a critical brain region for reward and motivation.
3.1 Dose-Response and Time Course this compound administration leads to a dose-dependent increase in extracellular dopamine.[2]. The effect is characterized by a slower onset and a more prolonged duration compared to typical psychostimulants[2]. Higher doses of 32 and 56 mg/kg (i.p.) produced significant elevations in dopamine, with maximal increases reaching approximately 100% and 150% above baseline, respectively, about 30 minutes post-injection.[2]. Notably, these levels remained elevated by 60-70% three hours after administration, highlighting the long-lasting effect of the compound[2]. In contrast, the structurally similar but "cocaine-like" analog, JJC8-088, produces a much larger and more rapid increase in dopamine[2][3].
Table 2: Effect of this compound on Extracellular Dopamine in the Nucleus Accumbens Shell (Rat Model)
| Dose (mg/kg, i.p.) | Maximal Increase (% of Baseline) | Time to Max Effect (min) | Duration of Significant Effect | Reference |
| 10 | Not significant | - | - | [2] |
| 32 | ~100% | 30 | > 3 hours | [2] |
| 56 | ~150% | 30 | > 3 hours | [2] |
Table 3: Comparative Effects of DRIs on Nucleus Accumbens Dopamine
| Compound | Type | Maximal Dopamine Increase | Onset | Abuse Liability | Reference |
| This compound | Atypical | Moderate (~150% at 56 mg/kg) | Slow | Low | [2] |
| JJC8-088 | Typical | High (~400% at 32 mg/kg) | Rapid | High | [2][3] |
| Cocaine | Typical | High / Very High | Rapid | High | [2] |
Experimental Protocols
The following sections detail the standard methodologies used to obtain the quantitative data on this compound's effects on dopamine dynamics.
4.1 In Vivo Microdialysis This is the primary technique used to measure tonic (steady-state) extracellular neurotransmitter levels in freely moving animals.
-
Subjects: Male Sprague-Dawley rats or Swiss-Webster mice are typically used[2][3].
-
Surgery and Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens shell. After a recovery period (typically 5-7 days), a microdialysis probe is inserted through the guide cannula.
-
Microdialysis Procedure:
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe into the aCSF.
-
The resulting fluid, the dialysate, is collected in timed fractions (e.g., every 10-20 minutes).
-
After a stabilization period to establish a baseline, the animal is administered this compound (typically via intraperitoneal injection, i.p.), and sample collection continues for several hours.
-
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Results are typically expressed as a percentage change from the pre-drug baseline levels[2].
Figure 2. Standard experimental workflow for in vivo microdialysis.
4.2 Fast-Scan Cyclic Voltammetry (FSCV) FSCV is used to measure rapid, transient (phasic) changes in dopamine concentration on a sub-second timescale.
-
Subjects & Surgery: Similar to microdialysis, animals (often mice) are implanted with a carbon-fiber microelectrode in the nucleus accumbens[3]. A stimulating electrode is often placed in the ventral tegmental area (VTA) to evoke dopamine release.
-
Procedure: A triangular waveform is applied to the carbon-fiber electrode, which rapidly oxidizes and then reduces dopamine at the electrode surface. This generates a current that is directly proportional to the dopamine concentration.
-
Data Interpretation: While microdialysis measures tonic levels, FSCV reveals how a drug like this compound affects the clearance rate of dopamine following release. Studies show that this compound significantly reduces the rate of dopamine clearance, confirming its action as a DAT inhibitor[3].
Conclusion and Therapeutic Implications
This compound robustly demonstrates the profile of an atypical dopamine reuptake inhibitor. Its key characteristics include:
-
Selective DAT Inhibition: It has a high affinity for DAT with much lower affinity for NET and SERT[1].
-
Modulated Dopamine Increase: It produces a mild to moderate, slow-onset, and long-lasting elevation of dopamine in the nucleus accumbens, avoiding the sharp, reinforcing spikes associated with addictive stimulants[1][2].
-
Atypical Binding Mechanism: It is proposed to stabilize an occluded/inward-facing conformation of the DAT, which differs from the mechanism of cocaine and may underlie its unique neurochemical and behavioral profile[2][6].
This pharmacological profile makes this compound a compelling candidate for the treatment of psychostimulant use disorder. By normalizing dopamine tone without producing significant reinforcing effects, it has the potential to reduce craving and block the effects of abused drugs, representing a promising avenue for medication development[1][2][3].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Sigma-1 Receptor Activity of JJC8-091: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JJC8-091, a novel analog of modafinil, has emerged as a promising candidate for the treatment of psychostimulant use disorder. Its primary mechanism of action is characterized as atypical dopamine reuptake inhibition. While its effects on the dopamine transporter (DAT) are well-documented, there is a growing interest in its potential off-target activities, particularly at the sigma-1 receptor (σ1R). The sigma-1 receptor, a unique intracellular chaperone protein, is known to modulate various neurotransmitter systems, including the dopaminergic system, and represents a potential target for therapeutic intervention in addiction. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the sigma-1 receptor, including available binding data for structurally related compounds, detailed experimental protocols for characterization, and potential signaling pathways.
Quantitative Pharmacological Data
While direct quantitative data on the binding affinity and functional activity of this compound at the sigma-1 receptor is not yet available in the published literature, data for the closely related modafinil analog, JJC8-016, indicates that this class of compounds does interact with the sigma-1 receptor.[1] The pharmacological profile of this compound at the dopamine transporter is well-characterized and is presented here for comparative purposes.
Table 1: Binding Affinity (Ki) of this compound and Related Compounds at Various Receptors/Transporters
| Compound | Target | Species | Tissue | Radioligand | Ki (nM) | Reference |
| This compound | DAT | Non-human Primate | Striatum | [³H]WIN 35,428 | 2730 ± 1270 | [2] |
| This compound | DAT | Rat | Striatum | [³H]WIN 35,428 | 289 ± 43 | [2] |
| JJC8-016 | DAT | - | - | - | 116 | [1] |
| JJC8-016 | SERT | - | - | - | 360 | [1] |
| JJC8-016 | Sigma-1 Receptor | - | - | - | Binds, Ki not reported | [1] |
DAT: Dopamine Transporter; SERT: Serotonin Transporter
Experimental Protocols
To determine the sigma-1 receptor activity of this compound, standard pharmacological assays would be employed. The following are detailed methodologies for key experiments.
Sigma-1 Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor through competition with a known radiolabeled ligand.
Objective: To quantify the affinity of this compound for the sigma-1 receptor.
Materials:
-
Test compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine (a commonly used sigma-1 receptor agonist radioligand)[3]
-
Membrane preparation: Guinea pig brain cortex or cells expressing recombinant sigma-1 receptors[4]
-
Assay buffer: Tris-HCl buffer
-
Non-specific binding control: Haloperidol (a high-affinity sigma-1 receptor ligand)[5]
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and varying concentrations of this compound or control compounds.
-
For determining non-specific binding, a high concentration of haloperidol is added to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set duration to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Sigma-1 Receptor Functional Assay
Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at the sigma-1 receptor. One established in vivo assay involves measuring the modulation of agonist-induced behaviors.
Objective: To characterize the functional activity of this compound at the sigma-1 receptor.
Model: Male Wistar rats.
Materials:
-
Test compound: this compound
-
Sigma-1 receptor agonist: 1,3-di(2-tolyl)guanidine (DTG)[6]
-
Vehicle solution
-
Intracerebral microinjection apparatus
Procedure:
-
Anesthetize rats and surgically implant a guide cannula targeting the red nucleus. Allow for a recovery period.
-
On the day of the experiment, habituate the animals to the testing environment.
-
Administer this compound or vehicle systemically (e.g., intraperitoneally) at various doses.
-
After a predetermined pretreatment time, microinject a specific dose of the sigma-1 receptor agonist DTG directly into the red nucleus.
-
Observe and score the animals for dystonic reactions (e.g., torticollis) for a defined period.
-
An agonistic effect of this compound would be indicated by the induction of dystonia on its own.
-
An antagonistic effect would be demonstrated by a dose-dependent reduction in the DTG-induced dystonia.
-
Data are analyzed using appropriate statistical methods to determine the nature and potency of this compound's functional activity.
Potential Signaling Pathways and Mechanisms of Action
The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon activation by agonists, it can translocate and interact with a variety of client proteins, including ion channels and G-protein coupled receptors, to modulate their function.[7][8] Given the known interplay between sigma-1 receptors and the dopamine system, this compound's activity at the sigma-1 receptor could influence dopaminergic signaling through several mechanisms.
An agonistic action at the sigma-1 receptor could potentially potentiate the effects of this compound at the dopamine transporter. Conversely, an antagonistic effect might attenuate some of the downstream consequences of DAT inhibition.
Conclusion
While the primary pharmacological activity of this compound is as an atypical dopamine reuptake inhibitor, its structural similarity to other modafinil analogs with known sigma-1 receptor affinity suggests that this is an important area for further investigation. The experimental protocols outlined in this guide provide a clear path for elucidating the binding affinity and functional activity of this compound at the sigma-1 receptor. A comprehensive understanding of its full pharmacological profile, including its activity at the sigma-1 receptor, is critical for the continued development of this compound as a potential therapeutic for psychostimulant use disorder. Future research in this area will be invaluable for optimizing its clinical application and understanding its complete mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Role for Sigma Receptors in Stimulant Self Administration and Addiction [mdpi.com]
JJC8-091: A Promising Atypical Dopamine Transporter Inhibitor for Psychostimulant Use Disorder
An In-Depth Technical Review of Preclinical Findings
JJC8-091, a novel analog of modafinil, has emerged as a significant lead compound in the development of pharmacotherapies for psychostimulant use disorder (PSUD).[1] This technical guide synthesizes the current preclinical data on this compound, focusing on its unique mechanism of action, pharmacokinetics, and its effects in animal models of addiction. The information presented is intended for researchers, scientists, and drug development professionals actively working to address the challenges of PSUD.
Core Pharmacological Profile
This compound is distinguished as an atypical dopamine reuptake inhibitor (DRI).[1] Unlike traditional DRIs, such as cocaine, which lock the dopamine transporter (DAT) in an outward-facing conformation, this compound promotes a more occluded or inward-facing conformation of DAT.[2][3] This distinct binding mode is hypothesized to underlie its therapeutic potential, as it effectively blocks the binding of psychostimulants like cocaine without producing cocaine-like reinforcing effects.[2]
Binding Affinities
This compound exhibits a high affinity for the dopamine transporter (DAT) with considerable selectivity over other monoamine transporters.[1] Its binding profile at various receptors and transporters is summarized in the table below.
| Target | Species | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | Human | 2.5 | [4] |
| Dopamine Transporter (DAT) | Non-human Primate (striatum) | 2730 ± 1270 | [5][6] |
| Dopamine Transporter (DAT) | Rat | 16.7 | [1] |
| Norepinephrine Transporter (NET) | Rat | 17,800 | [1] |
| Serotonin Transporter (SERT) | Rat | 1,770 | [1] |
| Dopamine D2 Receptor | - | 298 | [1] |
| Dopamine D3 Receptor | - | 480 | [1] |
| Dopamine D4 Receptor | - | 3,820 | [1] |
| Sigma σ1 Receptor | - | 454–1,010 | [1] |
Table 1: Binding Affinities of this compound at Monoamine Transporters and Receptors.
Pharmacokinetics
Pharmacokinetic studies in rhesus monkeys have demonstrated that this compound possesses a favorable profile for behavioral assessments.
| Species | Dose (i.v.) | Half-life (t1/2) | Reference |
| Rhesus Monkey | 1.9 mg/kg | 3.5 hours | [5][6] |
Table 2: Pharmacokinetic Parameters of this compound.
Mechanism of Action: An Atypical Interaction with DAT
The therapeutic potential of this compound is intrinsically linked to its atypical interaction with the dopamine transporter. Computational models and experimental data suggest that while typical DRIs like cocaine bind to an outward-facing conformation of DAT, this compound favors a more occluded state.[2] This unique binding mode is thought to be responsible for its distinct behavioral profile.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JJC8-091 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of JJC8-091 in rodent models, focusing on its evaluation as a potential therapeutic for psychostimulant use disorder. Detailed protocols for key behavioral and neurochemical assays are provided, along with summarized quantitative data and diagrams of the proposed mechanism of action and experimental workflows.
Introduction
This compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1] It is under investigation as a lead compound for the treatment of psychostimulant use disorder.[1] Unlike typical DRIs such as cocaine, this compound exhibits a unique pharmacological profile. It binds to the dopamine transporter (DAT) in a manner that steers it toward a more occluded conformation, which is thought to prevent cocaine from binding and exerting its reinforcing effects.[2] In rodent models, this compound has been shown to reduce cocaine and methamphetamine self-administration and block cocaine-induced reinstatement of drug-seeking behaviors without demonstrating a cocaine-like abuse potential itself.[1][2]
Mechanism of Action: Dopamine Transporter (DAT) Interaction
This compound's therapeutic potential stems from its distinct interaction with the dopamine transporter (DAT). Computational models and experimental data suggest that while cocaine and cocaine-like compounds (e.g., JJC8-088) bind to the outward-facing conformation of DAT, this compound favors and stabilizes a more occluded or inward-facing conformation.[2][3] This proposed mechanism is believed to be sufficient to prevent cocaine from binding to DAT and initiating its reinforcing effects.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in rodent models.
Table 1: In Vivo Neurochemical Effects in Rodents
| Parameter | Species | Compound | Dose (mg/kg, i.p.) | Effect | Reference |
|---|---|---|---|---|---|
| Extracellular Dopamine (DA) in Nucleus Accumbens Shell (NAS) | Rat | This compound | 10, 30 | Modest, long-lasting increase | [2] |
| Extracellular Dopamine (DA) in Nucleus Accumbens Shell (NAS) | Mouse | This compound | 10, 32, 56 | Less efficacious stimulation of NAS DA levels compared to JJC8-088 | [4] |
| Dopamine (DA) Clearance in NAS | Mouse | This compound | 5-56 | Significant reduction in DA clearance rate | [4] |
| Peak Dopamine (DAMax) via FSCV in NAS | Mouse | this compound | 5-56 | No significant increase |[4] |
Table 2: Behavioral Effects in Rodent Models of Substance Use Disorder
| Behavioral Assay | Species | Treatment | Dose (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| Cocaine Self-Administration | Rat | This compound Pretreatment (i.p.) | 10, 30, 56 | Failed to significantly alter cocaine self-administration | [2] |
| Methamphetamine Self-Administration | Rat | This compound Pretreatment | Not Specified | Significantly and dose-dependently reduced methamphetamine infusions | [4] |
| Self-Administration of Test Compound | Rat | This compound (i.v.) | Not Specified | Not self-administered by naive rats or rats with a history of cocaine self-administration | [2] |
| Cocaine-Induced Reinstatement | Rat | This compound Pretreatment (i.p.) | 10, 30 | Significantly attenuated cocaine-triggered reinstatement of drug-seeking | [2] |
| Optical Intracranial Self-Stimulation (oICSS) in VTA | Mouse | this compound | Not Specified | Shifted the stimulation-response curve downward, attenuating DA-mediated reward |[2] |
Experimental Protocols
The following are detailed methodologies for key experiments performed with this compound in rodent models.
Intravenous Self-Administration and Reinstatement Model in Rats
This protocol is designed to assess the reinforcing effects of a compound and its potential to treat relapse to drug-seeking behavior.
Workflow Diagram:
Protocol Details:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Surgery:
-
Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter tubing is passed subcutaneously to exit at the mid-scapular region.
-
Allow a recovery period of at least one week post-surgery. During this time, flush catheters daily with heparinized saline to maintain patency.
-
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a syringe pump for intravenous infusions.
-
Self-Administration Training:
-
Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed-Ratio 2 (FR2) schedule of reinforcement. This means two presses on the active lever result in one infusion of cocaine.
-
Each infusion is paired with a discrete light-plus-tone cue.
-
Sessions are typically 2 hours per day.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Extinction Phase:
-
Once stable responding is established, cocaine is replaced with saline.
-
Extinction sessions continue daily until responding on the active lever decreases to a predetermined criterion (e.g., fewer than 20 responses per session for three consecutive days).
-
-
Reinstatement Testing:
-
On the test day, rats are pretreated with this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle 30 minutes before the session.[2]
-
Following pretreatment, rats receive a priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before being placed in the operant chamber.[2]
-
The number of presses on the active and inactive levers is recorded for the session duration (e.g., 2 hours). Reinstatement is defined as a significant increase in active lever pressing compared to the final day of extinction.
-
In Vivo Microdialysis in Rats
This protocol measures extracellular dopamine levels in the nucleus accumbens, a key brain region in the reward pathway.
Protocol Details:
-
Animals: Adult male rats.
-
Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens shell (NAS).
-
Allow at least one week for recovery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the NAS.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period (e.g., 2-3 hours) for baseline dopamine levels to stabilize.
-
Collect baseline dialysate samples (e.g., every 10-20 minutes).
-
Administer this compound (i.p.) at the desired doses.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Analysis:
-
Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Results are typically expressed as a percentage change from the average baseline concentration.
-
Optical Intracranial Self-Stimulation (oICSS) in Mice
This protocol assesses the effect of a compound on the rewarding properties of direct dopamine neuron activation.
Protocol Details:
-
Animals: DAT-cre mice are used to allow for specific expression of light-sensitive channels in dopamine neurons.
-
Surgery and Viral Injection:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Inject a Cre-dependent adeno-associated virus (AAV) encoding Channelrhodopsin-2 (ChR2) fused to a fluorescent protein (e.g., eYFP) into the ventral tegmental area (VTA).
-
Implant an optic fiber cannula directly above the VTA injection site.
-
Allow several weeks for viral expression and recovery.
-
-
Behavioral Procedure:
-
Mice are placed in an operant chamber where one lever is designated as active.
-
Pressing the active lever delivers a brief train of blue light stimulation to the VTA dopamine neurons via the optic fiber.
-
Mice learn to press the lever to receive this stimulation.
-
During testing, the frequency of light stimulation is typically varied in a descending order within a session (e.g., 10 minutes at each frequency).
-
-
Drug Testing:
-
Once stable oICSS is established, mice are administered this compound or vehicle before the test session.
-
The effect of the drug is measured by a shift in the stimulation-response curve. A downward shift, as seen with this compound, indicates an attenuation of the rewarding effect of dopamine neuron stimulation.[2]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JJC8-091 for Cocaine Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJC8-091 is a novel modafinil analog that has shown promise as a potential pharmacotherapeutic for cocaine use disorder.[1][2] Unlike typical dopamine transporter (DAT) inhibitors, which often have abuse potential themselves, this compound exhibits an "atypical" profile.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical cocaine self-administration studies, based on published research.
Mechanism of Action
This compound functions as an atypical dopamine transporter (DAT) inhibitor.[2][3] In contrast to cocaine and other "typical" DAT inhibitors that bind to the outward-facing conformation of DAT, computational models predict that this compound favors a more occluded conformation of the transporter.[2] This distinct binding mode is thought to be sufficient to prevent cocaine from binding to the DAT and eliciting its reinforcing effects, without producing cocaine-like behavioral effects itself.[2] Electrophysiological studies have confirmed that this compound is more effective than typical DAT inhibitors at inhibiting the cocaine-mediated enhancement of dopamine neurotransmission.[2] This unique mechanism suggests a lower abuse liability and a potential therapeutic window for treating cocaine addiction.[1][2]
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of JJC8-091
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJC8-091 is an atypical dopamine reuptake inhibitor (DRI) investigated for its therapeutic potential in treating psychostimulant use disorders.[1] Unlike typical DRIs, this compound induces a modest, slow-onset, and long-lasting increase in dopamine levels in the nucleus accumbens.[1] This unique pharmacological profile suggests a lower potential for abuse compared to cocaine and other stimulants.[1][2] Preclinical studies in animal models have demonstrated its efficacy in reducing cocaine and methamphetamine self-administration and preventing relapse-like behaviors.[1][3][4] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments.
Physicochemical Properties and Solubility
This compound is a modafinil-derived compound with a molecular weight of 422.53 g/mol .[1] While specific, publicly available solubility data in various solvents is limited, its structural analogs and information from commercial suppliers suggest that it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO) and can be formulated for in vivo use with common co-solvents and vehicles.
Data Presentation
In Vivo Administration of this compound in Rodent Models
| Parameter | Details | Reference |
| Species | Rats | [3] |
| Doses | 10, 30 mg/kg | [3] |
| Route of Administration | Intraperitoneal (i.p.) | [3] |
| Vehicle | Not explicitly stated, referred to as "vehicle control" | [3] |
| Reported Effects | Dose-dependently inhibited cocaine-induced reinstatement of drug-seeking behavior. | [3] |
In Vivo Administration of this compound in Non-Human Primate Models
| Parameter | Details | Reference |
| Species | Rhesus Monkeys | [5][6] |
| Doses | 3.6–17.0 mg/kg (acute); 1.9 mg/kg (pharmacokinetics) | [5] |
| Route of Administration | Intravenous (i.v.) | [5] |
| Vehicle | Not explicitly stated | [5] |
| Pharmacokinetic Profile | Half-life of 3.5 hours at 1.9 mg/kg, i.v. | [5][6] |
Experimental Protocols
Recommended Protocol for Dissolving this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol is based on common formulation strategies for poorly water-soluble compounds intended for in vivo use and formulations used for structurally related compounds like JJC8-088.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or sterile water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle formulation is:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
45-60% Sterile Saline or ddH₂O
-
-
For example, to prepare 1 mL of a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline vehicle:
-
Add 100 µL of DMSO.
-
Add 400 µL of PEG300 and vortex to mix.
-
Add 50 µL of Tween 80 and vortex thoroughly.
-
Add 450 µL of sterile saline and vortex until a clear, homogeneous solution is formed.
-
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and injection volume. For a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, you would need a 10 mg/mL solution.
-
Add the this compound powder to a sterile tube.
-
Add the DMSO component of the vehicle first and vortex until the powder is fully dissolved. This creates a stock solution.
-
Sequentially add the PEG300, Tween 80, and finally the saline, vortexing thoroughly between each addition to maintain a clear solution.
-
-
Final Preparation and Administration:
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming (to 37°C) and sonication may aid in dissolution.
-
The final formulation should be prepared fresh on the day of the experiment.
-
Administer the solution via intraperitoneal injection at the calculated dose and volume for the animal's body weight.
-
Note: It is crucial to first test the solubility of this compound in a small amount of the chosen vehicle to ensure a stable and clear solution can be achieved at the desired concentration. The percentages of co-solvents may need to be optimized. Always administer a vehicle-only control to a separate group of animals to account for any effects of the solvent mixture.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound acts as an atypical inhibitor of the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine, which can then stimulate postsynaptic dopamine receptors (e.g., D1 and D2 receptors). Unlike typical DAT inhibitors, this compound is thought to stabilize the transporter in a more occluded or inward-facing conformation, resulting in a slower onset and longer duration of action.[3][7]
Caption: Mechanism of action of this compound at the dopaminergic synapse.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound, from preparation to data analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Elucidating Dopamine Transporter Conformational Dynamics with JJC8-091
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, and its dysfunction is implicated in numerous neuropsychiatric disorders. Understanding the conformational changes of DAT upon ligand binding is paramount for the development of novel therapeutics. JJC8-091, a modafinil analog, has emerged as a valuable tool for studying these dynamics. Unlike typical dopamine reuptake inhibitors (DRIs) that stabilize an outward-facing conformation of DAT, this compound is an "atypical" DRI that preferentially induces a more occluded or inward-facing conformation.[1][2][3] This unique mechanism of action is associated with a reduced psychostimulant profile, making this compound a promising candidate for the treatment of psychostimulant use disorders.[2][4][5]
These application notes provide a comprehensive overview of the use of this compound as a molecular probe to investigate DAT conformational changes. Detailed protocols for key experiments are provided to facilitate the study of its unique pharmacological profile.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and related compounds for the dopamine transporter (DAT), as well as other monoamine transporters and receptors. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Binding Affinity (Ki, nM) | Species | Reference |
| This compound | DAT | 16.7 - 289 | Human/Rodent | [4][5] |
| NET | 17,800 | Human | [5] | |
| SERT | 1,770 | Human | [5] | |
| σ1 Receptor | 454 - 1,010 | Not Specified | [5] | |
| D2 Receptor | 298 | Not Specified | [5] | |
| D3 Receptor | 480 | Not Specified | [5] | |
| D4 Receptor | 3,820 | Not Specified | [5] | |
| JJC8-088 | DAT | 14.4 ± 9 | Rhesus Monkey | [6][7] |
| Modafinil | DAT | 2,600 - 8,160 | Not Specified | [5] |
| Cocaine | DAT | Varies | Not Specified |
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound on DAT Conformation
Caption: Proposed mechanism of this compound action on DAT conformational states.
Experimental Workflow for Studying DAT Conformation
Caption: Workflow for investigating this compound's effect on DAT conformation.
Experimental Protocols
Radioligand Binding Assay for DAT Affinity
This protocol is for determining the binding affinity (Ki) of this compound for the dopamine transporter using a competitive binding assay with a known radioligand, such as [³H]WIN 35,428.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT)
-
Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
[³H]WIN 35,428 (radioligand)
-
This compound (test compound)
-
Cocaine or GBR12909 (for non-specific binding)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest hDAT-expressing HEK293 cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 20,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM)
-
50 µL of [³H]WIN 35,428 (at a final concentration near its Kd)
-
50 µL of cell membrane preparation (5-20 µg of protein)
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of cocaine (e.g., 100 µM) or GBR12909.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Molecular Dynamics (MD) Simulations of this compound with hDAT
This protocol outlines the general steps for performing MD simulations to investigate the interaction of this compound with the human dopamine transporter and to characterize the resulting conformational changes. This protocol is based on methodologies described in the literature.[1][2]
Software:
-
Molecular modeling software (e.g., Schrödinger Suite, AMBER, GROMACS)
-
Force field (e.g., CHARMM36m, AMBER)
Procedure:
-
System Preparation:
-
Obtain a high-resolution crystal structure of DAT (e.g., from the Protein Data Bank) or a well-validated homology model.
-
Prepare the protein structure by adding hydrogens, assigning protonation states, and removing any co-crystallized ligands or molecules not relevant to the simulation.
-
Generate the 3D structure of this compound and optimize its geometry using quantum mechanical calculations.
-
Parameterize the this compound molecule for the chosen force field.
-
-
Docking (Optional but Recommended):
-
Perform induced-fit docking of this compound into the central binding pocket of hDAT to obtain a reasonable starting pose.[1]
-
-
System Setup for MD Simulation:
-
Embed the DAT-JJC8-091 complex into a lipid bilayer (e.g., POPC) that mimics a cell membrane.
-
Solvate the system with an appropriate water model (e.g., TIP3P) and add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological concentration.
-
-
Equilibration:
-
Perform a series of equilibration steps to relax the system. This typically involves:
-
Minimizing the energy of the system to remove steric clashes.
-
Gradually heating the system to the desired temperature (e.g., 310 K) while restraining the protein and ligand.
-
Running simulations under NVT (constant volume and temperature) and then NPT (constant pressure and temperature) ensembles to equilibrate the system.
-
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to observe conformational changes and ligand-protein interactions.
-
-
Analysis:
-
Analyze the trajectory to investigate:
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess system stability and residue flexibility.
-
Distances and angles between key residues to characterize the conformational state of the transporter (e.g., distances between transmembrane helices to distinguish between outward- and inward-facing states).[2]
-
Hydrogen bonding and other non-covalent interactions between this compound and DAT.
-
Solvent accessible surface area of key residues.
-
-
Conclusion
This compound is a powerful pharmacological tool for dissecting the complex conformational landscape of the dopamine transporter. Its preference for an inward-facing/occluded state provides a unique opportunity to study the molecular determinants of atypical DAT inhibition. The protocols and data presented here offer a framework for researchers to utilize this compound in their investigations, ultimately contributing to a deeper understanding of DAT function and the development of novel therapeutics for substance use disorders and other dopamine-related pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies of JJC8-091 in Dopamine Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
JJC8-091 is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil, which shows promise as a potential pharmacotherapy for psychostimulant use disorder.[1] Unlike typical DRIs like cocaine, this compound exhibits a unique neurochemical profile, characterized by a slower onset and longer duration of action, leading to a modest increase in extracellular dopamine levels in the nucleus accumbens.[1] Electrophysiological studies are crucial for elucidating the precise mechanisms by which this compound modulates dopamine neuron activity and neurotransmission. These application notes provide a comprehensive overview of the electrophysiological effects of this compound on dopamine neurons and detailed protocols for conducting such studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from electrophysiological and neurochemical studies of this compound.
Table 1: Binding Affinities (Ki) of this compound and Comparators
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine D2 Receptor | Dopamine D3 Receptor | Sigma σ1 Receptor |
| This compound | 16.7 - 289 nM[1] | 17,800 nM[1] | 1,770 nM[1] | 298 nM[1] | 480 nM[1] | 454 - 1,010 nM[1] |
| JJC8-088 | 14.4 nM (nonhuman primate)[2][3] | - | - | - | - | - |
| Cocaine | - | - | - | - | - | - |
| Modafinil | 2,600 - 8,160 nM[1] | - | - | - | - | - |
Table 2: Effects of this compound on Dopamine Dynamics in the Nucleus Accumbens Shell (NAS)
| Compound | Dose (mg/kg, i.p.) | Maximal Increase in Extracellular DA | Time to Max Effect | Effect on DA Clearance |
| This compound | 10 | ~100% above baseline[4] | 30 min[4] | Significant reduction[5] |
| 32 | ~100% above baseline[4] | 30 min[4] | Significant reduction[5] | |
| 56 | ~150% above baseline[4] | 30 min[4] | Significant reduction[5] | |
| JJC8-088 | 10, 32, 56 | ~400% above baseline[5] | - | Significant reduction[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Proposed mechanism of this compound at the dopamine transporter.
Caption: Experimental workflow for in vitro electrophysiology of this compound.
Experimental Protocols
Protocol 1: Ex Vivo Slice Electrophysiology of VTA Dopamine Neurons
This protocol details the procedure for whole-cell patch-clamp recordings from dopamine neurons in acute brain slices to assess the effects of this compound on their intrinsic excitability and synaptic inputs.
Materials:
-
Animals: DAT-Cre mice are recommended for optogenetic identification of dopamine neurons.
-
Slicing Solution (ice-cold and oxygenated with 95% O2 / 5% CO2): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4.
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4.
-
Intracellular Solution (for current-clamp): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH 7.3 with KOH).
-
This compound Stock Solution: Prepare a high-concentration stock (e.g., 10 mM) in DMSO and dilute to the final desired concentration in aCSF on the day of the experiment.
Procedure:
-
Slice Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 250-300 µm coronal slices containing the ventral tegmental area (VTA) using a vibratome in ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Visualize VTA dopamine neurons using infrared-differential interference contrast (IR-DIC) microscopy. Dopamine neurons are typically larger and have a more hyperpolarized resting membrane potential compared to neighboring GABAergic neurons.
-
For optogenetic identification in DAT-Cre mice expressing Channelrhodopsin-2 (ChR2), deliver a brief pulse of blue light to evoke a time-locked inward current and action potentials, confirming the dopaminergic phenotype.
-
Establish a giga-ohm seal and obtain a whole-cell patch-clamp configuration.
-
-
Data Acquisition:
-
Baseline Recordings: Record baseline spontaneous firing in cell-attached or whole-cell current-clamp mode for 5-10 minutes to ensure stability.
-
Drug Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM).
-
Post-Drug Recordings: Record the activity for 10-20 minutes in the presence of this compound.
-
Washout: Perfuse with drug-free aCSF to determine the reversibility of the effects.
-
-
Data Analysis:
-
Analyze changes in the spontaneous firing rate, firing pattern (e.g., tonic vs. burst firing), and action potential properties (threshold, amplitude, width).
-
To assess effects on synaptic transmission, record spontaneous excitatory or inhibitory postsynaptic currents (sEPSCs or sIPSCs) in voltage-clamp mode before, during, and after this compound application.
-
Protocol 2: In Vivo Single-Unit Recordings of Dopamine Neurons
This protocol describes the methodology for in vivo extracellular recordings of dopamine neuron activity in anesthetized or awake, behaving animals to study the effects of systemically administered this compound.
Materials:
-
Animals: Adult male rats or mice.
-
Surgical Equipment: Stereotaxic frame, microdrill, recording electrodes (e.g., glass micropipettes or tungsten microelectrodes).
-
This compound Solution: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80) for intraperitoneal (i.p.) or intravenous (i.v.) administration.
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
Perform a craniotomy over the VTA or substantia nigra pars compacta (SNc).
-
Slowly lower the recording electrode to the target coordinates.
-
-
Neuron Identification:
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (0.5-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic (positive-negative) or triphasic waveform.
-
-
Recording and Drug Administration:
-
Record baseline neuronal activity for a stable period (e.g., 15-30 minutes).
-
Administer this compound systemically (e.g., i.p. injection).
-
Continue recording for at least 60-90 minutes post-injection to observe the full time course of the drug's effect.
-
-
Data Analysis:
-
Use spike sorting software to isolate single units.
-
Analyze changes in the firing rate and firing pattern (e.g., burst analysis) of individual dopamine neurons before and after this compound administration.
-
Expected Outcomes and Troubleshooting
-
Expected Outcomes: Based on its action as a dopamine reuptake inhibitor, this compound is expected to indirectly modulate the firing of dopamine neurons. This may manifest as a change in firing rate or pattern, although direct effects on intrinsic properties are less likely. In slice preparations, this compound is expected to enhance D2 receptor-mediated potassium currents when dopamine is co-applied.[4]
-
Troubleshooting:
-
No effect of this compound: Ensure the drug is fully dissolved and the concentration is appropriate. Verify the health of the brain slices or the stability of the in vivo recording.
-
High background noise: Check the grounding of the electrophysiology rig. For in vivo recordings, ensure the animal is properly anesthetized and stable.
-
Difficulty identifying dopamine neurons: Use established anatomical and electrophysiological criteria. For slice recordings, using DAT-Cre mice with a fluorescent reporter can greatly aid in identification.
-
These protocols provide a framework for investigating the electrophysiological effects of this compound on dopamine neurons. Researchers should optimize the specific parameters based on their experimental setup and research questions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effects of JJC8-091 on Methamphetamine Seeking
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the preclinical efficacy of JJC8-091, an atypical dopamine reuptake inhibitor, in reducing methamphetamine-seeking behaviors. Detailed methodologies for intravenous self-administration, extinction, and reinstatement paradigms in rodent models are presented. Furthermore, protocols for key molecular analyses, including Western blotting and immunohistochemistry, are outlined to investigate the neurobiological mechanisms of this compound. Data presentation is standardized in tabular format for clarity and comparative analysis, and all workflows and signaling pathways are visually represented using diagrams.
Introduction
Methamphetamine use disorder is a significant public health concern with limited effective pharmacological treatments.[1] this compound, an atypical dopamine reuptake inhibitor (DRI) derived from modafinil, has emerged as a promising therapeutic candidate.[2] Unlike typical DRIs such as cocaine, which lock the dopamine transporter (DAT) in an outward-facing conformation, this compound is hypothesized to stabilize a more occluded or inward-facing conformation of DAT.[3][4] This unique mechanism of action is thought to attenuate the reinforcing effects of psychostimulants like methamphetamine while exhibiting a low abuse potential.[2][3] Preclinical studies have demonstrated that this compound reduces methamphetamine self-administration and prevents drug-induced reinstatement of seeking behavior.[1][2]
This document provides a detailed set of protocols for researchers to assess the effects of this compound on methamphetamine seeking in a preclinical setting. The protocols cover behavioral assays to determine the compound's impact on drug self-administration and relapse models, as well as molecular techniques to probe the underlying neuroadaptations.
Behavioral Assessment of Methamphetamine Seeking
The primary behavioral model to assess the efficacy of this compound involves three phases: intravenous self-administration, extinction of the drug-seeking behavior, and reinstatement of this behavior, which serves as a model for relapse.[5][6]
Experimental Workflow: Behavioral Studies
Caption: Workflow for behavioral assessment of this compound.
Protocol: Methamphetamine Self-Administration, Extinction, and Reinstatement
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers
-
Intravenous catheters and infusion pumps
-
Methamphetamine hydrochloride
-
This compound
-
Sterile saline
Procedure:
-
Catheter Implantation Surgery: Surgically implant chronic indwelling catheters into the right jugular vein of the rats under anesthesia, as previously described.[7] Allow a recovery period of at least one week.
-
Acquisition of Methamphetamine Self-Administration:
-
Train rats to self-administer methamphetamine (0.05 mg/kg/infusion) in daily 2-hour sessions on a fixed-ratio 1 (FR1) schedule of reinforcement.[8]
-
An active lever press results in a drug infusion, while an inactive lever press has no consequence.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in intake over three consecutive days).
-
-
Escalation of Methamphetamine Intake (Long Access):
-
To model compulsive-like drug taking, expose a cohort of rats to long-access (6 hours/day) self-administration sessions for 15 days.[8] A control group will remain on short-access (2 hours/day).
-
Administer this compound (e.g., 10, 30, 56 mg/kg, i.p.) or vehicle before select sessions to assess its effect on escalated intake.[1]
-
-
Extinction Training:
-
Following the self-administration phase, replace methamphetamine with sterile saline.
-
Continue daily 2-hour sessions where active lever presses result in a saline infusion.
-
Extinction criterion is reached when responding on the active lever is less than 25% of the self-administration baseline for three consecutive days.[6]
-
-
Methamphetamine-Primed Reinstatement:
-
Once the extinction criterion is met, test for reinstatement of drug-seeking behavior.
-
Administer a priming injection of methamphetamine (e.g., 1 mg/kg, i.p.) to induce reinstatement.[9]
-
Thirty minutes prior to the methamphetamine prime, pretreat animals with this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle.[3]
-
Place the rats back into the operant chambers for a 2-hour session and record active and inactive lever presses. No drug is self-administered during this session.
-
Data Presentation: Behavioral Data
| Treatment Group | Mean Infusions (Self-Administration) | Mean Active Lever Presses (Extinction) | Mean Active Lever Presses (Reinstatement) |
| Vehicle + Methamphetamine Prime | |||
| This compound (10 mg/kg) + Methamphetamine Prime | |||
| This compound (30 mg/kg) + Methamphetamine Prime | |||
| This compound (56 mg/kg) + Methamphetamine Prime |
Molecular Analysis of this compound's Effects
To investigate the neurobiological underpinnings of this compound's effects, key brain regions associated with reward and addiction, such as the nucleus accumbens and prefrontal cortex, should be examined for changes in protein expression.
Proposed Signaling Pathway of this compound
Caption: this compound's proposed mechanism at the dopamine transporter.
Protocol: Western Blotting for Dopamine Receptors
This protocol is for assessing the expression levels of dopamine receptors (e.g., D1 and D2) in brain tissue lysates.
Materials:
-
Rat brain tissue (e.g., nucleus accumbens, prefrontal cortex)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-D1 receptor, anti-D2 receptor, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization and Lysate Preparation:
-
Dissect and snap-freeze brain tissue immediately after behavioral experiments.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Data Presentation: Western Blot Data
| Protein | Vehicle | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (56 mg/kg) |
| D1 Receptor (Normalized Expression) | ||||
| D2 Receptor (Normalized Expression) | ||||
| β-actin (Loading Control) |
Protocol: Immunohistochemistry for Neuronal Activation
This protocol is for visualizing the expression and localization of proteins, such as the neuronal activity marker Fos, in brain sections.[13]
Materials:
-
Rats perfused with 4% paraformaldehyde (PFA)
-
Cryostat or vibratome
-
Microscope slides
-
Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody (e.g., anti-Fos)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize rats and transcardially perfuse with saline followed by 4% PFA.
-
Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brains at 40 µm using a cryostat or vibratome.
-
-
Immunostaining:
-
Wash free-floating sections in PBS.
-
Incubate sections in blocking solution for 1-2 hours at room temperature.[14]
-
Incubate with the primary antibody in blocking solution overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature in the dark.[14][15]
-
Wash sections three times in PBS.
-
Mount the sections onto microscope slides and counterstain with DAPI.
-
Coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the number of Fos-positive cells in specific brain regions.
-
Data Presentation: Immunohistochemistry Data
| Brain Region | Vehicle (Fos+ cells/mm²) | This compound (30 mg/kg) (Fos+ cells/mm²) |
| Nucleus Accumbens Core | ||
| Nucleus Accumbens Shell | ||
| Medial Prefrontal Cortex | ||
| Dorsolateral Striatum |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential pharmacotherapy for methamphetamine use disorder. By combining rigorous behavioral paradigms with detailed molecular analyses, researchers can gain a comprehensive understanding of the compound's efficacy and mechanism of action. The standardized data presentation and visual workflows are intended to facilitate experimental design, execution, and interpretation of results.
References
- 1. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors [mdpi.com]
- 5. The reinstatement model of drug relapse: recent neurobiological findings, emerging research topics, and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating Methamphetamine Craving Using the Extinction-Reinstatement Model in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Methamphetamine self-administration causes neuronal dysfunction in rat medial prefrontal cortex in a sex-specific and withdrawal time-dependent manner [frontiersin.org]
- 8. Escalation of methamphetamine self-administration in adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reinstatement of methamphetamine seeking in male and female rats treated with modafinil and allopregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Protocol for Dopamine Receptor D1 Antibody (NB110-60017): Novus Biologicals [novusbio.com]
- 11. 7tmantibodies.com [7tmantibodies.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. jneurosci.org [jneurosci.org]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
- 15. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JJC8-091 Administration in Nonhuman Primate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of JJC8-091 in nonhuman primate (NHP) studies, including detailed protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound is an atypical dopamine transporter (DAT) inhibitor investigated for its potential as a treatment for psychostimulant use disorder.[1] Unlike typical DAT inhibitors such as cocaine, which lock the transporter in an outward-facing conformation leading to a rapid and pronounced increase in synaptic dopamine, this compound is thought to stabilize a more occluded or inward-facing conformation.[2] This results in a more modest and sustained elevation of dopamine, potentially reducing abuse liability while still mitigating cocaine-seeking behavior. Nonhuman primate models, particularly rhesus and cynomolgus macaques, are crucial for the preclinical evaluation of this compound due to their physiological and neuroanatomical similarities to humans.
Quantitative Data Summary
The following tables summarize the key quantitative data from published nonhuman primate studies involving this compound administration.
Table 1: Pharmacokinetic Parameters of Intravenously Administered this compound in Rhesus Macaques
| Parameter | Value | Dose | Reference |
| Half-life (t½) | 3.5 hours | 1.9 mg/kg | [1][3][4] |
| Dopamine Transporter (DAT) Affinity (Ki) | 2730 ± 1270 nM | N/A | [1][3][4] |
Table 2: Dosing Regimens for this compound in Nonhuman Primate Behavioral and Self-Administration Studies
| Study Type | Species | Dose Range | Rationale for Dose Selection | Reference |
| Behavioral (Cocaine vs. Food Choice) | Rhesus Macaque | 3.6 - 17.0 mg/kg (i.v.) | The minimum acute treatment dose that shifted the cocaine versus food choice ED50 curve was used as the initial dose for chronic treatment. | [1][3] |
| Self-Administration | Rhesus Macaque | 0.1 - 3.0 mg/kg per injection (i.v.) | To evaluate the reinforcing effects of this compound. | [5] |
| Pharmacokinetics | Rhesus Macaque | 1.9 mg/kg (i.v.) | To determine the plasma concentration levels over 24 hours. | [1][3] |
Signaling Pathway and Mechanism of Action
This compound's "atypical" profile stems from its unique interaction with the dopamine transporter. The following diagram illustrates the proposed difference in the mechanism of action between typical and atypical DAT inhibitors.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in nonhuman primate studies, based on published methodologies.
Protocol 1: Formulation of this compound for Intravenous Administration
Materials:
-
This compound (fumarate salt)
-
Sterile 0.9% saline for injection
-
Sterile vials
-
Water bath or heating block
-
Sonicator
-
Sterile 0.22 µm syringe filters
Procedure:
-
Weigh the desired amount of this compound fumarate salt under sterile conditions.
-
Add the appropriate volume of sterile 0.9% saline to a sterile vial to achieve the target concentration.
-
Add the this compound fumarate salt to the saline.
-
Gently heat the solution (e.g., in a 37-40°C water bath) while vortexing or stirring to aid dissolution.[3]
-
Sonicate the solution for short intervals until the this compound is completely dissolved.[3]
-
Allow the solution to cool to room temperature.
-
Visually inspect the solution for any particulate matter.
-
Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial.
-
Store the final solution appropriately, protected from light, until administration.
Protocol 2: Intravenous Administration of this compound to Macaques
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles
-
Catheter and infusion pump (for continuous or controlled infusions)
-
Animal restraint system (e.g., primate chair)
-
Heparinized saline
Procedure:
-
Acclimatize the animal to the restraint system to minimize stress.
-
Aseptically prepare the injection site (e.g., saphenous vein).
-
For bolus injections, administer the this compound solution slowly over a defined period (e.g., 1-2 minutes).
-
For infusions, connect the prepared syringe to the infusion pump and catheter line. A common infusion rate in macaques for similar studies is around 2 ml/min for a 10 ml/kg dose volume.
-
Following administration, flush the catheter with heparinized saline to maintain patency.[1][3]
-
Monitor the animal closely for any adverse reactions during and after administration.
Protocol 3: Pharmacokinetic Blood Sampling
Materials:
-
Blood collection tubes (e.g., K3-EDTA tubes)
-
Sterile needles and syringes
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Collect blood samples at predetermined time points post-administration. A typical schedule includes 5, 15, and 30 minutes, and 1, 2, 4, 6, and 24 hours.[1][3]
-
Collect blood from a suitable vein (e.g., saphenous or femoral vein).
-
Place the collected blood into K3-EDTA tubes and gently invert to mix.
-
Keep the samples on ice until centrifugation.
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for a nonhuman primate study involving this compound administration.
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Anesthesia with Isoflurane, Ketamine, or Propofol on Physiologic Parameters in Neonatal Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of intravenous infusion, vest wearing and repeated intravenous blood collection on clinical pathology parameters in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring JJC8-091 Brain Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
JJC8-091 is an atypical dopamine transporter (DAT) inhibitor investigated for its potential in treating psychostimulant use disorders.[1] Unlike typical DAT inhibitors, which can have a high abuse potential, this compound exhibits a unique pharmacological profile.[1][2] Accurate measurement of its concentration in the brain is crucial for understanding its pharmacokinetics, target engagement, and therapeutic efficacy. These application notes provide detailed protocols for quantifying this compound in brain tissue and extracellular fluid using state-of-the-art analytical techniques.
Core Techniques for Measuring this compound Brain Concentration
The primary methods for determining this compound brain concentration are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for brain homogenates and In Vivo Microdialysis coupled with LC-MS/MS for measuring extracellular levels.
Quantitative Data Summary
While specific brain concentration values for this compound are not extensively published in the provided search results, the following table summarizes relevant pharmacokinetic and binding affinity data to provide context for experimental design.
| Parameter | Species | Value | Method | Reference |
| DAT Affinity (Ki) | Rhesus Monkey (Striatum) | 2730 ± 1270 nM | [3H]WIN 35,428 displacement | [3][4] |
| Plasma Half-Life (t1/2) | Rhesus Monkey | 3.5 hours (1.9 mg/kg, i.v.) | LC-MS/MS | [3][4] |
| Effect on Extracellular Dopamine | Mouse (Nucleus Accumbens Shell) | Slow increase to 168-220% of basal levels | In Vivo Microdialysis | [5] |
| Effect on Dopamine Clearance | Mouse | Significant reduction | Voltammetry | [5] |
Experimental Protocols
Quantification of this compound in Brain Tissue via LC-MS/MS
This protocol outlines the steps for sample preparation from whole brain tissue and subsequent analysis by LC-MS/MS.
a. Brain Tissue Homogenization and Extraction
-
Tissue Collection: Following approved animal protocols, euthanize the animal at the desired time point after this compound administration. Immediately dissect the brain region of interest (e.g., striatum, prefrontal cortex) on an ice-cold plate.
-
Homogenization: Weigh the collected brain tissue. Add ice-cold homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v). Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout this process.
-
Protein Precipitation: To an aliquot of the brain homogenate (e.g., 100 µL), add a protein precipitating agent like ice-cold acetonitrile, typically in a 3:1 ratio (v/v).[3][6] An internal standard (a structurally similar compound not present in the sample) should be included in the acetonitrile to account for extraction variability.[3]
-
Vortex and Centrifugation: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.[3] Centrifuge the samples at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3][7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest (this compound), and transfer it to a clean tube for analysis or storage at -80°C.[3]
b. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Column: A reverse-phase column, such as a C18, is commonly used.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical for separating the analyte from matrix components.[3]
-
Flow Rate and Run Time: These will be optimized based on the column dimensions and the specific method, with a typical run time of a few minutes per sample.[3]
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in quantitative analysis.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this type of compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and the internal standard, ensuring high specificity and accurate quantification.
-
-
Quantification:
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of this compound into blank brain homogenate.[3]
-
Data Analysis: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[3]
-
Measurement of Extracellular this compound in the Brain via In Vivo Microdialysis
This protocol allows for the sampling of unbound this compound from the brain's extracellular fluid in awake, freely moving animals.
a. Surgical Implantation of Microdialysis Probe
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal according to approved protocols. Secure the animal in a stereotaxic frame.
-
Probe Implantation: Drill a small hole in the skull above the target brain region. Slowly lower a microdialysis guide cannula to the desired coordinates. Secure the cannula to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours) before the microdialysis experiment.
b. Microdialysis Procedure
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[8][9]
-
Stabilization: Allow the system to stabilize for a period (e.g., 1-2 hours) to achieve a steady baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into collection vials.[9]
-
Drug Administration: Administer this compound (e.g., via intravenous or intraperitoneal injection) and continue collecting dialysate samples to measure the time course of its concentration in the brain extracellular fluid.
-
Sample Analysis: Analyze the collected dialysate samples using the LC-MS/MS method described above. Due to the low concentrations expected in dialysates, a highly sensitive method is required.
Visualizations
Caption: Experimental workflow for this compound brain concentration measurement.
Caption: this compound inhibits dopamine reuptake at the presynaptic neuron.
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal response of microdialysis probes to local perfusion of dopamine and cocaine followed with one-minute sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JJC8-091 hERG inhibition and cardiac safety concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with JJC8-091, focusing on its known hERG inhibition and potential cardiac safety concerns.
Frequently Asked Questions (FAQs)
Q1: What is the known cardiac safety liability of this compound?
A1: The primary cardiac safety concern for this compound is its inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of developing a potentially fatal cardiac arrhythmia known as Torsade de Pointes (TdP). The development of analogs to this compound has focused on reducing this hERG activity, underscoring it as a significant issue for this compound class.
Q2: What is the IC50 value for this compound inhibition of the hERG channel?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the hERG channel has been reported as 2.32 ± 0.575 μM .
Q3: Has this compound been evaluated against other cardiac ion channels?
Q4: Are there analogs of this compound with an improved cardiac safety profile?
A4: Yes, medicinal chemistry efforts have been directed at synthesizing analogs of this compound with the specific goal of reducing hERG channel inhibition while retaining the desired atypical dopamine transporter (DAT) inhibitor profile. Researchers working with this chemical series should consult recent publications in this area to identify such analogs.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound's cardiac safety.
Issue 1: High Variability in hERG Inhibition IC50 Values
Possible Cause 1: Experimental System Differences
-
Troubleshooting: Ensure consistency in the experimental setup. The hERG inhibition of this compound is typically assessed using automated patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the hERG channel. Variations in cell line passage number, expression levels of the hERG channel, and recording temperature can all contribute to variability. It is recommended to use a consistent cell source and maintain a stable recording temperature (e.g., 35-37°C) to mimic physiological conditions.
Possible Cause 2: Voltage Protocol-Dependent Inhibition
-
Troubleshooting: The inhibitory effect of some compounds on the hERG channel can be dependent on the voltage protocol used during the patch-clamp experiment. To ensure comparability of results, it is advisable to use a standardized voltage protocol, such as the one recommended by the CiPA initiative. This protocol is designed to assess drug effects on the channel in different states (resting, open, and inactivated).
Possible Cause 3: Compound Solubility and Stability
-
Troubleshooting: Poor solubility or degradation of this compound in the experimental buffer can lead to inaccurate concentration-response curves. Verify the solubility of this compound in your chosen buffer system and prepare fresh solutions for each experiment. The use of a small percentage of a solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments, including vehicle controls.
Issue 2: Discrepancy Between in vitro hERG Data and in vivo Cardiac Effects
Possible Cause 1: Multi-Ion Channel Effects
-
Troubleshooting: While hERG inhibition is a key indicator of proarrhythmic risk, it is not the sole determinant. This compound may also interact with other cardiac ion channels, such as Nav1.5 and Cav1.2, which can either mitigate or exacerbate the effects of hERG block. To get a more complete picture, it is essential to perform a comprehensive cardiac ion channel panel screening. The results from this panel can be used in in silico models of the cardiac action potential to predict the net effect of the compound.
Possible Cause 2: Pharmacokinetics and Metabolism
-
Troubleshooting: The concentration of this compound and its metabolites at the site of action in the heart in vivo may differ significantly from the concentrations used in in vitro assays. Conduct pharmacokinetic studies to determine the plasma and cardiac tissue concentrations of this compound. Additionally, investigate the cardiac safety profile of any major metabolites, as they may also contribute to the overall cardiac effects.
Possible Cause 3: Species Differences
-
Troubleshooting: There can be significant differences in cardiac ion channel expression and function between preclinical animal models and humans. While rodent and canine models are commonly used for in vivo cardiac safety assessment, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly being used as a more translationally relevant in vitro model. Consider using hiPSC-CMs to assess the effects of this compound on action potential duration and to screen for proarrhythmic events.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its primary target, the dopamine transporter (DAT). This information is provided to help researchers contextualize the cardiac safety findings.
Table 1: this compound Cardiac Ion Channel Activity
| Ion Channel | Assay Type | Cell Line | IC50 (μM) |
| hERG (IKr) | Automated Patch Clamp | HEK293 | 2.32 ± 0.575 |
| Nav1.5 (INa) | Not Publicly Available | - | - |
| Cav1.2 (ICa,L) | Not Publicly Available | - | - |
Table 2: this compound Dopamine Transporter (DAT) Affinity
| Species/System | Assay Type | Ki (nM) |
| Rat Brain Tissue | Radioligand Binding | 16.7 - 289 |
| Non-human Primate Striatum | Radioligand Binding | 2730 ± 1270 |
| hDAT-transfected HEK293 cells | Radioligand Binding | 2140 ± 110 |
Note: The variability in DAT affinity highlights the importance of considering the experimental system when interpreting binding data.
Experimental Protocols
hERG Inhibition Assay using Automated Patch Clamp
This protocol provides a general workflow for assessing the inhibitory effect of this compound on the hERG channel.
1. Cell Culture:
-
HEK293 cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Cells are passaged regularly to maintain a healthy, sub-confluent population.
2. Cell Preparation for Electrophysiology:
-
On the day of the experiment, cells are harvested using a gentle dissociation solution.
-
The cells are then washed and resuspended in an extracellular recording solution.
3. Automated Patch Clamp Electrophysiology:
-
The automated patch-clamp system is primed with intracellular and extracellular solutions.
-
A suspension of the prepared cells is introduced into the system.
-
The system automatically establishes whole-cell patch-clamp recordings from individual cells.
4. Voltage Protocol and Data Acquisition:
-
A standardized voltage protocol, such as the CiPA step-voltage protocol, is applied to elicit hERG currents.
-
The baseline hERG current is recorded in the absence of the test compound.
-
This compound is then perfused at increasing concentrations, and the hERG current is recorded at each concentration until a steady-state effect is observed.
5. Data Analysis:
-
The peak tail current of the hERG waveform is measured at each concentration of this compound.
-
The percentage of inhibition is calculated relative to the baseline current.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a suitable equation (e.g., the Hill equation).
Visualizations
Caption: Workflow for hERG Inhibition Assay
Caption: this compound Cardiac Safety Pathway
overcoming poor solubility of JJC8-091 for experiments
Welcome to the technical support center for JJC8-091. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this atypical dopamine transporter inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address the critical issue of this compound's poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1][2] It is a lead compound being investigated for the potential treatment of psychostimulant use disorder.[1] In research, it is used to study the dopamine transporter (DAT) and its role in addiction and other neurological processes. Unlike typical DAT inhibitors like cocaine, this compound shows a different binding mode to DAT, which is thought to contribute to its unique pharmacological profile with a lower potential for abuse.[3]
Q2: I'm having trouble dissolving this compound in aqueous solutions for my experiments. Why is it so difficult to dissolve?
A2: this compound, similar to its parent compound modafinil, is a lipophilic molecule with poor aqueous solubility. This is a common characteristic of many small molecule drugs and research compounds. The chemical structure of this compound contributes to its low solubility in water-based buffers and saline, making it challenging to prepare solutions for in vitro and in vivo studies.
Q3: What are the common solvents used to dissolve this compound?
A3: Due to its poor aqueous solubility, a combination of solvents is typically required to dissolve this compound for experimental use. A commonly cited vehicle for in vivo studies in rats involves a three-part mixture of dimethylsulfoxide (DMSO), a surfactant like Tween 80 (polysorbate 80), and sterile saline.[1] This combination helps to first dissolve the compound in an organic solvent and then create a stable suspension or solution in a physiologically compatible vehicle.
Q4: Can I use 100% DMSO to dissolve this compound for my cell-based assays?
A4: While 100% DMSO can likely dissolve this compound at high concentrations, it is generally not recommended for direct application to cells in culture. High concentrations of DMSO can be toxic to cells and may interfere with experimental results. For in vitro assays, it is best to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final concentration of DMSO in the medium is low (typically less than 0.5%) to minimize toxicity.
Q5: Are there any specific safety precautions I should take when handling this compound and its solvents?
A5: Yes. Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin, so it is essential to avoid direct contact. Always consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Troubleshooting Guide: Overcoming Poor Solubility of this compound
This guide provides a step-by-step approach to successfully solubilizing this compound for your experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in my aqueous buffer (e.g., PBS, saline). | Poor intrinsic aqueous solubility of this compound. | This compound is not readily soluble in aqueous solutions alone. You will need to use a co-solvent system. Proceed to the detailed experimental protocol below for a proven method. |
| After dissolving in an organic solvent and adding to my aqueous vehicle, the compound precipitates. | The concentration of the organic solvent is too low in the final solution to maintain solubility, or the compound is "crashing out". | 1. Ensure you are following a validated protocol, such as the one provided below which includes a surfactant (Tween 80) to improve stability.[1] 2. Try increasing the percentage of the co-solvent and surfactant, but be mindful of potential toxicity in your experimental model. 3. Prepare the solution fresh before each experiment. |
| My solution appears cloudy or has visible particles after preparation. | Incomplete dissolution or precipitation of the compound. | 1. Vortex the solution vigorously. 2. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation. 3. Sonication can also be used to help break up aggregates and improve dissolution. |
| I am concerned about the toxicity of the vehicle in my in vivo or in vitro experiment. | High concentrations of DMSO or other organic solvents can be toxic. | 1. Always run a vehicle control group in your experiments to account for any effects of the solvent system. 2. Keep the final concentration of DMSO as low as possible (ideally <0.5% for in vitro and as low as tolerated for in vivo). 3. For in vivo studies, the cited protocol uses 10% DMSO and 10% Tween 80 in saline.[1] |
Quantitative Solubility Data
| Solvent/Vehicle | Composition | Application | Reference |
| DMSO/Tween 80/Saline | 10% DMSO, 10% Tween 80, 80% Sterile Saline | Intraperitoneal (i.p.) injection in rats | [1] |
Detailed Experimental Protocol: Preparation of this compound for In Vivo Administration
This protocol is adapted from a published study that successfully administered this compound to rats.[1]
Materials:
-
This compound powder
-
Dimethylsulfoxide (DMSO), sterile, cell culture grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of animals and the dose to be administered (e.g., in mg/kg). For this protocol, the final solution will be a 1:1:8 ratio of DMSO:Tween 80:Saline.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder. Vortex vigorously until the powder is completely dissolved. The solution should be clear.
-
Addition of Surfactant: Add the calculated volume of Tween 80 to the DMSO/JJC8-091 solution. Vortex the mixture thoroughly.
-
Final Dilution with Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. It is important to add the saline gradually to prevent precipitation of the compound.
-
Final Mixing: Continue to vortex the final solution for several minutes to ensure it is a homogenous suspension/solution.
-
Administration: The solution should be prepared fresh on the day of the experiment and administered as per your experimental protocol (e.g., intraperitoneal injection).
Example Calculation for a 10 mg/mL solution:
To prepare 10 mL of a 10 mg/mL solution:
-
Weigh out 100 mg of this compound.
-
Add 1 mL of DMSO and vortex until dissolved.
-
Add 1 mL of Tween 80 and vortex.
-
Slowly add 8 mL of sterile saline while vortexing.
-
The final solution will have a concentration of 10 mg/mL in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound for in vivo experiments.
Signaling Pathway Context: Dopamine Reuptake Inhibition
Caption: Mechanism of action of this compound on dopamine signaling.
References
- 1. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
JJC8-091 off-target effects in behavioral assays
Welcome to the technical support center for JJC8-091. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1] Its primary mechanism of action is binding to the dopamine transporter (DAT), which inhibits the reuptake of dopamine from the synaptic cleft, leading to a mild, slow-onset, and long-lasting increase in extracellular dopamine levels in the nucleus accumbens.[1] Unlike typical DRIs like cocaine, this compound is proposed to stabilize the DAT in an inward-facing or occluded conformation, which is thought to underlie its atypical behavioral profile.[2][3]
Q2: What are the known off-target binding sites for this compound?
While this compound is most potent at the dopamine transporter (DAT), it exhibits binding affinity for several other receptors. These off-target interactions are critical to consider when interpreting behavioral data. Known off-targets include the sigma σ1 receptor, dopamine D2 and D3 receptors, and to a lesser extent, the serotonin transporter (SERT) and norepinephrine transporter (NET).[1] A significant off-target effect is the inhibition of the hERG channel, which is a crucial consideration for potential cardiotoxicity.[1][4]
Q3: Why is this compound considered an "atypical" dopamine reuptake inhibitor?
This compound is classified as "atypical" because its behavioral effects differ significantly from traditional DRIs like cocaine, despite both targeting the DAT. In preclinical models, this compound is not self-administered, suggesting low abuse potential.[2] It also effectively blocks cocaine-induced reinstatement of drug-seeking behavior.[2] This contrasts with its structural analog, JJC8-088, which displays a cocaine-like, reinforcing behavioral profile.[2][5] The atypical profile is attributed to its unique binding mode at the DAT, which leads to a more modest and sustained increase in dopamine compared to the rapid spike caused by cocaine.[2]
Q4: What are the expected behavioral outcomes when using this compound in rodent models of substance use disorder?
In rodent models, this compound is expected to:
-
Not be self-administered on its own, indicating it may not have reinforcing properties.[2]
-
Attenuate cocaine-seeking behavior , specifically in reinstatement models.[2]
-
Reduce DA-mediated brain reward as measured by techniques like optical intracranial self-stimulation (oICSS).[2]
-
Not substitute for cocaine in drug discrimination studies.[2]
Troubleshooting Guide
Issue 1: Unexpected locomotor stimulation is observed after this compound administration.
-
Possible Cause 1: Off-target effects. While this compound itself does not typically increase locomotor activity, its affinity for D2/D3 receptors could contribute to complex behavioral outputs.[1] Consider the dose being used; higher doses are more likely to engage off-target receptors.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the locomotor effects are dose-dependent.
-
Comparative Compound: Use a "typical" DAT inhibitor like its analog JJC8-088 as a positive control for locomotor activation to ensure the experimental setup can detect such effects.[2]
-
Receptor Occupancy Studies: If available, conduct ex vivo receptor occupancy studies to correlate the behavioral effects with binding to DAT and other potential targets at the tested doses.
-
Issue 2: this compound is showing reinforcing effects in a self-administration paradigm.
-
Possible Cause 1: Species or procedural differences. While rats do not typically self-administer this compound, some studies in monkeys have shown it can be reinforcing under certain conditions, particularly in the absence of an alternative reinforcer.[2][6]
-
Possible Cause 2: Experimental history of the subjects. The reinforcing effects of a compound can be influenced by the subjects' prior drug history.
-
Troubleshooting Steps:
-
Introduce an Alternative Reinforcer: Implement a choice procedure, such as a concurrent food versus drug schedule. This compound's reinforcing strength is substantially less than cocaine's, and it is often not chosen over a food alternative.[6]
-
Use a Progressive-Ratio Schedule: This schedule can better assess the motivational strength of the compound. This compound is expected to have lower breakpoints compared to cocaine.[5][6]
-
Review Subject History: Analyze if the animals' previous exposure to other psychostimulants is influencing the results.
-
Issue 3: High variability in behavioral data between subjects.
-
Possible Cause 1: Pharmacokinetic variability. Differences in metabolism and drug distribution can lead to varied behavioral responses. This compound has a reported plasma half-life of approximately 3.5 hours in nonhuman primates, but this may vary.[5][7]
-
Possible Cause 2: Off-target genetic polymorphisms. Individual differences in the expression or function of off-target receptors (e.g., D2, D3, σ1) could contribute to variability.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, collect plasma samples at different time points to correlate drug concentration with behavioral outcomes.
-
Increase Sample Size: Ensure the study is adequately powered to account for inter-individual variability.
-
Control for Environmental Factors: Standardize handling, housing, and testing conditions to minimize external sources of variation.
-
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine D2 Receptor | Dopamine D3 Receptor | Sigma σ1 Receptor |
| This compound | 16.7 - 289[1] | 1,770[1] | 17,800[1] | 298[1] | 480[1] | 454 - 1,010[1] |
| JJC8-088 | 14.4 (in NHP)[5] | - | - | - | - | - |
Note: Data is compiled from multiple studies and methodologies may vary. NHP = Nonhuman Primate.
Table 2: Summary of Comparative Behavioral Effects
| Behavioral Assay | This compound (Atypical DRI) | JJC8-088 (Typical DRI) | Reference |
| Self-Administration | Not self-administered in rats; reinforcing in monkeys under some conditions.[2][6] | Self-administered; cocaine-like.[2][5] | [2][5][6] |
| Reinstatement of Drug-Seeking | Blocks cocaine-induced reinstatement.[2] | Induces reinstatement.[2] | [2] |
| Brain Reward (oICSS) | Attenuates DA-mediated reward (downward shift).[2] | Enhances DA-mediated reward (leftward shift).[2] | [2] |
| Cocaine vs. Food Choice | Modestly reduces cocaine choice in some subjects.[5][7] | Decreases cocaine choice in most subjects.[5] | [5][7] |
Experimental Protocols
Protocol 1: Cocaine Self-Administration and Reinstatement
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an intravenous infusion pump.
-
Subjects: Rats or nonhuman primates with indwelling intravenous catheters.
-
Training Phase: Animals are trained to press an "active" lever for an infusion of cocaine (e.g., 0.75 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR2). The "inactive" lever has no programmed consequences. Sessions last for a predetermined duration (e.g., 2 hours).
-
This compound Testing (Substitution): Once stable responding for cocaine is established, saline or different doses of this compound are substituted for cocaine to determine if the compound maintains self-administration.
-
Extinction Phase: Cocaine is replaced with saline, and lever presses no longer result in infusions. This continues until responding on the active lever decreases to a baseline level.
-
Reinstatement Phase: Following extinction, animals are pre-treated with this compound (e.g., 10, 30 mg/kg, i.p.) before being given a priming injection of cocaine (e.g., 10 mg/kg, i.p.). The number of presses on the active lever is measured as an index of drug-seeking behavior.[2]
Protocol 2: Optical Intracranial Self-Stimulation (oICSS)
-
Subjects & Surgery: DAT-Cre mice receive a microinjection of an adeno-associated virus (AAV) expressing Channelrhodopsin-2 (ChR2) into the ventral tegmental area (VTA). An optical fiber is implanted above the VTA.
-
Apparatus: Operant chambers with two levers. The active lever is connected to a laser that delivers light stimulation through the optical fiber.
-
Procedure: Mice learn to press the active lever to receive optical stimulation of VTA dopamine neurons. During testing sessions, the frequency of stimulation is varied (e.g., in descending steps) to determine the reward threshold.
-
This compound Administration: Mice are administered this compound prior to the oICSS session. An attenuation of reward is observed as a downward shift in the stimulation-response curve, meaning higher stimulation frequencies are required to maintain responding.[2]
Visualizations
Caption: Proposed mechanism of this compound's atypical action at the dopamine transporter (DAT).
Caption: Troubleshooting workflow for unexpected behavioral results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in JJC8-091 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results encountered during experiments with JJC8-091.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1] Its primary mechanism of action is to bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to a mild, slow-onset, and long-duration increase in extracellular dopamine levels in the brain, particularly in the nucleus accumbens.[1] Unlike typical DAT inhibitors such as cocaine, this compound is thought to stabilize the DAT in a more occluded or inward-facing conformation, which is believed to contribute to its atypical behavioral profile and lower abuse potential.[2][3]
Q2: Why are the behavioral effects of this compound sometimes inconsistent across different animal models?
Variable behavioral effects of this compound can arise from several factors, including species differences, experimental protocols, and the specific behaviors being assessed. For instance, while this compound consistently shows reduced abuse liability in rodent models (i.e., it is not self-administered and can block cocaine-induced reinstatement), its effects in nonhuman primates have been more variable.[2][4][5] Differences in DAT affinity and pharmacokinetics between species may contribute to these discrepancies.[4] For example, the affinity of this compound for the DAT is significantly lower in nonhuman primate striatum compared to rodents.[4]
Q3: How does the binding affinity of this compound at the dopamine transporter (DAT) compare to other compounds?
The binding affinity (Ki) of this compound for the DAT can vary depending on the study and the tissue source (e.g., rodent vs. primate). It generally shows a lower affinity than its cocaine-like analog, JJC8-088.[4][6]
Binding Affinity (Ki) at DAT
| Compound | Affinity (Ki) in Rodent Models (nM) | Affinity (Ki) in Nonhuman Primate Striatum (nM) |
| This compound | 230 - 289[1] | 2730 ± 1270[4][6] |
| JJC8-088 | Higher than this compound | 14.4 ± 9[4][6] |
| Cocaine | Varies by study, but generally high affinity | Not specified in provided results |
Q4: What are the off-target effects of this compound that could influence experimental outcomes?
Besides the dopamine transporter (DAT), this compound has been shown to have affinity for other receptors, which could contribute to its overall pharmacological profile and lead to variable results. It is a ligand for the sigma σ1 receptor and also has affinity for dopamine D2 and D3 receptors.[1] Additionally, like some of its analogs, this compound has been found to inhibit the hERG channel, which is an important consideration for potential cardiotoxicity.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in cocaine self-administration studies.
-
Possible Cause 1: Species Differences. As noted, the translation from rodent to nonhuman primate models can be poor due to differences in DAT affinity.[4]
-
Troubleshooting Tip: Carefully consider the species being used and be cautious when extrapolating results. It may be necessary to adjust dosing regimens based on pharmacokinetic data for the specific species.
-
-
Possible Cause 2: Experimental Design. The choice of behavioral paradigm (e.g., fixed-ratio vs. progressive-ratio schedule, presence of alternative reinforcers) can significantly impact the observed effects of this compound.[5]
-
Troubleshooting Tip: When this compound is tested in the presence of an alternative reinforcer (like food), its reinforcing strength is substantially less than cocaine.[5] Consider incorporating choice paradigms into your experimental design to better assess the abuse liability of this compound.
-
Issue 2: Variability in neurochemical measurements (e.g., dopamine levels).
-
Possible Cause 1: Analytical Technique. Different techniques for measuring dopamine dynamics, such as microdialysis and fast-scan cyclic voltammetry (FSCV), can yield different types of information (tonic vs. phasic dopamine levels).[7]
-
Troubleshooting Tip: Be aware of the strengths and limitations of your chosen neurochemical method. Combining techniques can provide a more comprehensive understanding of how this compound affects dopamine signaling.[7]
-
-
Possible Cause 2: Dosing and Pharmacokinetics. The dose and route of administration will influence the concentration of this compound in the brain and its subsequent effect on dopamine levels. The half-life of this compound in rhesus monkeys has been reported to be approximately 3.5 hours.[4][6]
-
Troubleshooting Tip: Conduct pharmacokinetic studies in your specific animal model to determine optimal dosing strategies and sampling times for neurochemical measurements.
-
Experimental Protocols
Protocol 1: Intravenous Self-Administration in Rodents
This protocol is adapted from studies evaluating the reinforcing effects of this compound.[2]
-
Subjects: Male rats are surgically implanted with intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and a syringe pump for drug infusion.
-
Training: Rats are first trained to self-administer a standard reinforcer, such as cocaine (e.g., 0.75 mg/kg/infusion), on a fixed-ratio (FR) schedule (e.g., FR2, where two active lever presses result in one infusion).
-
Substitution Testing: Once stable self-administration is achieved, the training drug is replaced with various doses of this compound or saline to determine if the compound maintains self-administration behavior.
-
Data Analysis: The primary dependent variable is the number of infusions earned. A compound is considered to have reinforcing effects if it is self-administered at a significantly higher rate than saline.
Protocol 2: Cocaine-Induced Reinstatement of Drug Seeking in Rodents
This protocol assesses the potential of this compound to prevent relapse.[2]
-
Subjects and Training: Rats are trained to self-administer cocaine as described above.
-
Extinction: Following stable self-administration, the cocaine infusions are replaced with saline, and lever pressing is allowed to extinguish (i.e., responding decreases to a low level).
-
Reinstatement Test: Once extinction criteria are met, rats are pretreated with either vehicle or a dose of this compound. Subsequently, a priming injection of cocaine (e.g., 10 mg/kg, i.p.) is administered to reinstate drug-seeking behavior (i.e., lever pressing).
-
Data Analysis: The number of active lever presses during the reinstatement session is measured. A significant reduction in cocaine-primed lever pressing by this compound pretreatment indicates its potential to attenuate relapse.
Visualizations
Caption: Mechanism of action of this compound at the dopamine transporter.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JJC8-091 Rodent to Primate Translational Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in translating JJC8-091 research from rodent models to non-human primates.
Frequently Asked Questions (FAQs)
Q1: We observed robust efficacy of this compound in our rat model of cocaine self-administration, but the effect is significantly diminished or absent in our rhesus macaque studies. What could be the primary reason for this discrepancy?
A1: A primary challenge in translating this compound research from rodents to primates is the significant difference in its binding affinity to the dopamine transporter (DAT) between species.[1][2][3] Studies have shown that this compound has a substantially lower affinity for the DAT in non-human primate striatum compared to rodents.[1][2][3] This difference in target engagement is a likely contributor to the observed reduction in efficacy.
Q2: What is the mechanism of action for this compound, and how does it differ from typical dopamine reuptake inhibitors (DRIs) like cocaine?
A2: this compound is an atypical dopamine reuptake inhibitor.[4] Unlike cocaine, which binds to the DAT in an outward-facing conformation, computational models and experimental data suggest that this compound stabilizes the DAT in a more occluded or inward-facing conformation.[5][6] This atypical binding mode is thought to be responsible for its unique behavioral profile, where it does not produce cocaine-like reinforcing effects in rodents.[5]
Q3: Are there known off-target effects of this compound that we should be aware of in our primate studies?
A3: Yes, this compound has been shown to have affinity for other receptors besides DAT. Notably, it exhibits inhibitory activity at the hERG channel, which is a critical consideration for cardiovascular safety assessment.[4][7] It also has a high affinity for dopamine D2 and D3 receptors and a lower affinity for the D4 receptor, as well as being a sigma σ1 receptor ligand.[4] These off-target activities could contribute to species-specific effects and should be monitored.
Q4: What are the reported pharmacokinetic properties of this compound in primates?
A4: In rhesus monkeys, this compound has a reported plasma half-life of approximately 3.5 hours when administered intravenously at a dose of 1.9 mg/kg.[1][2][3] It is important to establish the pharmacokinetic profile in your specific primate model and route of administration to ensure adequate target engagement.
Troubleshooting Guides
Issue 1: Lack of Efficacy in Primate Behavioral Models
-
Problem: this compound fails to reduce cocaine self-administration or other relevant behaviors in non-human primates, contrary to rodent data.
-
Potential Cause: Insufficient target engagement due to lower DAT affinity in primates.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a comprehensive dose-response study in primates to determine if higher doses are required to achieve a therapeutic effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with DAT occupancy using imaging techniques like PET scans, if feasible. This will help determine the exposure needed for significant target engagement.
-
In Vitro Binding Assays: If not already done, perform in vitro binding assays using primate brain tissue to confirm the DAT affinity of your batch of this compound.
-
Issue 2: Unexpected Behavioral Effects in Primates
-
Problem: Observation of novel or unexpected behavioral changes in primates treated with this compound that were not seen in rodents.
-
Potential Cause: Off-target effects at dopamine D2/D3 receptors, sigma σ1 receptors, or other unknown targets that may have different expression levels or functional consequences in primates compared to rodents.
-
Troubleshooting Steps:
-
Comprehensive Behavioral Phenotyping: Implement a detailed behavioral observation battery to characterize any abnormal behaviors.
-
Receptor Occupancy Studies: If possible, use in vivo imaging to assess the occupancy of this compound at its known off-target receptors.
-
Control for Non-Specific Effects: Include appropriate vehicle controls and consider testing a compound with a similar mechanism of action but a different off-target profile to dissect the cause of the unexpected effects.
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of this compound at the Dopamine Transporter (DAT)
| Species | Brain Region | Binding Affinity (Ki in nM) | Reference |
| Rat | - | 230 to 289 | [4] |
| Non-human Primate | Striatum | 2730 ± 1270 | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in Rodent vs. Primate Models
| Species | Model | Key Finding | Reference |
| Rat | Cocaine Self-Administration | Pretreatment with this compound significantly decreases cocaine's reinforcing effects. | [5] |
| Rat | Cocaine-Induced Reinstatement | This compound pretreatment inhibits cocaine-induced reinstatement of drug seeking. | [5] |
| Rhesus Monkey | Cocaine vs. Food Choice | Chronic treatment with this compound only modestly reduced cocaine allocation in one of three monkeys. | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro DAT Binding Assay in Primate Brain Tissue
This protocol is adapted from studies examining ligand binding to the dopamine transporter.
-
Tissue Preparation:
-
Obtain frozen striatal tissue from non-human primates.
-
Homogenize the tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer. This wash step is typically repeated.
-
Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a known DAT inhibitor (e.g., GBR 12909).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for binding equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.
-
Mandatory Visualizations
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
JJC8-091 stability in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of JJC8-091 in solution for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[1] Some suppliers suggest that in solvent, the compound is stable for up to one year under these conditions.[1] For short-term storage (days to weeks), 0-4°C is suggested.[2] As a powder, this compound can be stored at -20°C for up to three years.[1]
Q2: What is the known stability of this compound in aqueous solutions or cell culture media?
A2: Currently, there is limited publicly available data specifically detailing the long-term stability of this compound in aqueous solutions or common cell culture media. The compound's half-life in nonhuman primates has been reported as 3.5 hours following intravenous administration, which indicates its metabolic stability in a biological system but does not directly translate to its chemical stability in an in vitro experimental setup.[3][4] Therefore, it is crucial for researchers to perform their own stability assessments for long-term experiments.
Q3: How can I prepare a stable stock solution of this compound?
A3: Based on general practices for similar small molecules, dissolving this compound in a suitable organic solvent like DMSO is a common starting point. To aid dissolution, gentle heating and sonication may be employed.[3] It is important to ensure the compound is fully dissolved before making further dilutions into aqueous buffers or cell culture media. Always filter the final solution through a sterile 0.2 µm filter before use in cell-based assays.
Q4: What factors can influence the stability of this compound in my experiments?
A4: Several factors can affect the stability of a small molecule like this compound in solution, including:
-
Temperature: Higher temperatures generally accelerate degradation.
-
Light: Exposure to light can cause photodegradation.[6]
-
Presence of other components: Ingredients in cell culture media (e.g., serum, proteins) can potentially interact with and degrade the compound.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation and should be minimized by aliquoting.
Troubleshooting Guides
Problem: I am observing inconsistent results in my long-term experiments with this compound.
-
Possible Cause: The compound may be degrading over the course of the experiment.
-
Solution:
-
Perform a stability study: Assess the stability of this compound in your specific experimental media and under your experimental conditions (e.g., 37°C, 5% CO2).
-
Analyze by HPLC: Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound at different time points (e.g., 0, 24, 48, 72 hours). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.
-
Replenish the compound: If degradation is confirmed, consider replenishing the media with freshly prepared this compound at regular intervals during the experiment.
-
Problem: My this compound solution appears cloudy or has precipitates after dilution in aqueous buffer.
-
Possible Cause: The compound may have poor aqueous solubility, leading to precipitation.
-
Solution:
-
Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility and is compatible with your experimental system.
-
Use a different solvent: If solubility issues persist, consider testing other biocompatible solvents.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer or media immediately before use.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution using HPLC
This protocol outlines a general method to determine the stability of this compound in a specific solution over time.
1. Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Experimental solution (e.g., cell culture medium, phosphate-buffered saline)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized based on this compound's properties)
2. Procedure:
-
Prepare a concentrated stock solution of this compound in the chosen organic solvent.
-
Dilute the stock solution to the final experimental concentration in the desired experimental solution.
-
Immediately after preparation (T=0), take an aliquot of the solution, and if necessary, process it to remove any interfering substances (e.g., protein precipitation for cell culture media).
-
Inject a known volume of the T=0 sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At subsequent time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots and analyze them by HPLC as in step 4.
-
Quantify the peak area of this compound at each time point.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solutions at 37°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 6 | 98.5 | 95.2 |
| 12 | 96.8 | 90.1 |
| 24 | 92.3 | 80.5 |
| 48 | 85.1 | 65.7 |
| 72 | 78.9 | 52.3 |
Note: This table is for illustrative purposes only. Actual data must be generated experimentally.
Visualizations
Caption: Workflow for assessing this compound stability in solution.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of dacarbazine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Modest Effects of JJC8-091 on Cocaine Choice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing modest effects of JJC8-091 on cocaine choice in preclinical models. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing only modest reductions in cocaine choice with this compound in our rhesus macaque model. Is this consistent with existing findings?
A1: Yes, this observation is consistent with published literature. While this compound has shown promise in rodent models for reducing cocaine self-administration and reinstatement, its effects on cocaine choice in nonhuman primates have been described as modest.[1][2] Specifically, one study reported that chronic treatment with this compound only modestly reduced cocaine allocation in one out of three rhesus monkeys.[1][2] In contrast, the comparator compound, JJC8-088, which has a more "cocaine-like" profile, decreased cocaine choice in two of the three monkeys studied.[1]
Q2: What are the potential reasons for the modest effects of this compound, particularly the discrepancy between rodent and primate models?
A2: Several factors may contribute to the modest effects of this compound and the observed translational differences between species. A primary factor is the difference in binding affinity of this compound for the dopamine transporter (DAT) across species.[1][2]
-
Species-Specific DAT Affinity: Research has shown that this compound has a significantly lower affinity for the DAT in nonhuman primate striatum compared to rodent striatum.[1][2] This lower affinity in monkeys could lead to reduced efficacy in competing with cocaine for DAT binding, resulting in a less pronounced effect on cocaine choice.
-
Atypical Binding Profile: this compound is characterized as an "atypical" DAT inhibitor.[3][4][5] Computational models suggest that unlike cocaine, which binds to an outward-facing conformation of DAT, this compound favors a more occluded conformation.[3][5] While this atypical binding is thought to contribute to its lower abuse potential, it might also result in a less robust blockade of cocaine's reinforcing effects in certain models.
-
Experimental Design: The specifics of the choice paradigm, including the nature of the alternative reinforcer (e.g., food pellets, social interaction), the schedule of reinforcement, and the cocaine dose range, can all influence the outcome.[6][7][8]
Q3: How does the pharmacological profile of this compound differ from more "typical" DAT inhibitors like its analog, JJC8-088?
A3: this compound and JJC8-088 have divergent pharmacological profiles which likely underlie their different behavioral effects.
-
DAT Binding and Conformation: As mentioned, JJC8-088 binds to the DAT in an outward-facing conformation, similar to cocaine, while this compound induces a more occluded conformation.[3]
-
Dopamine Efflux: In vivo microdialysis studies show that JJC8-088 produces a rapid and robust increase in extracellular dopamine levels in the nucleus accumbens, resembling the action of self-administered DAT blockers. In contrast, this compound leads to a more mild and sustained increase in dopamine.[4][9]
-
Reinforcing Properties: In rodent self-administration studies, JJC8-088 is self-administered, suggesting abuse potential, whereas this compound is not.[3]
Q4: What experimental parameters should we consider optimizing to potentially enhance the observed effects of this compound?
A4: To better elucidate the potential of this compound, consider the following experimental adjustments:
-
Dose-Response Evaluation: Ensure a full dose-response curve for this compound has been evaluated. Due to its lower DAT affinity in primates, higher doses may be required to achieve therapeutic efficacy compared to rodents.
-
Chronic Dosing Regimen: The modest effects observed in some studies were after chronic administration.[1] Evaluating different chronic dosing schedules and durations may be necessary to reveal more significant effects.
-
Alternative Reinforcer Manipulations: The value of the non-drug alternative can significantly impact cocaine choice.[6][7][10] Consider increasing the magnitude or decreasing the "cost" (e.g., effort required to obtain) of the alternative reinforcer to potentially shift the choice allocation away from cocaine.
-
Combination Therapy: Future studies could explore the efficacy of atypical DAT blockers like this compound in combination with other behavioral or pharmacological interventions.[1][2]
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Related Compounds
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine D2 Receptor | Dopamine D3 Receptor | Sigma σ1 Receptor |
| This compound | 16.7 - 289[4] | 1,770[4] | 17,800[4] | 298[4] | 480[4] | 454 - 1,010[4] |
| JJC8-088 | 14.4 (NHP Striatum)[1][2] | - | - | - | - | - |
| Modafinil | 2,600 - 8,160[4] | - | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Summary of Behavioral Effects of this compound vs. JJC8-088 in Rodent Models
| Behavioral Measure | This compound | JJC8-088 |
| Cocaine Self-Administration | No significant effect or reduction[3] | Dose-dependent decrease[3] |
| Self-Administration (alone) | Not self-administered[3] | Self-administered[3] |
| Cocaine-Induced Reinstatement | Attenuates reinstatement[3] | Induces reinstatement[3] |
| Optical Brain-Stimulation Reward | Downward shift in curve (attenuation)[3] | Leftward shift in curve (enhancement)[3] |
Experimental Protocols
Cocaine vs. Food Choice Procedure in Rhesus Monkeys (Adapted from[1][2])
-
Subjects: Adult male rhesus monkeys with a history of intravenous cocaine self-administration.
-
Apparatus: Operant conditioning chambers equipped with two response levers, associated stimulus lights, and a food pellet dispenser. Monkeys are fitted with intravenous catheters.
-
Procedure:
-
Monkeys are presented with a series of discrete choices between a single food pellet and an injection of cocaine.
-
Each trial begins with the illumination of a central light. A response on this "observing" lever results in the illumination of two side levers, one associated with food and the other with cocaine.
-
A single response on either the "food" lever or the "cocaine" lever delivers the corresponding reinforcer and initiates a time-out period.
-
The dose of cocaine is varied across sessions (e.g., 0, 0.003, 0.01, 0.03, 0.1 mg/kg/injection).
-
The primary dependent measure is the percentage of choices for cocaine at each dose.
-
-
Drug Administration: this compound or vehicle is administered intravenously before the start of the choice session. Both acute and chronic (e.g., daily for 10 days) treatment effects are evaluated.
Visualizations
Caption: Simplified signaling pathway of cocaine and this compound at the dopamine synapse.
Caption: Experimental workflow for evaluating this compound in a cocaine vs. food choice model.
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Individual difference in addiction-like behaviors and choice between cocaine versus food in Heterogeneous Stock rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Preclinical Drug vs. Food Choice Procedures to Evaluate Candidate Medications for Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of environmental manipulations on cocaine-vs-social choice in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights from Preclinical Choice Models on Treating Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Locomotor Effects of JJC8-091
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the potential of JJC8-091 to induce locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1][2] Its primary mechanism of action is to bind to the dopamine transporter (DAT) and steer it towards a more occluded or inward-facing conformation.[3][4][5][6] This binding mode differs from typical DRIs like cocaine, which stabilize the DAT in an outward-facing conformation.[3][4]
Q2: Does this compound stimulate locomotor activity?
A2: Based on preclinical studies, this compound does not significantly increase locomotor activity in rodents.[2][7] In fact, it has been shown to have limited stimulation of ambulatory activity, distinguishing it from cocaine and its structural analog, JJC8-088, which both produce robust increases in locomotion.[7]
Q3: How does the effect of this compound on dopamine levels differ from cocaine?
A3: While both this compound and cocaine inhibit dopamine reuptake, their effects on extracellular dopamine levels differ significantly. This compound produces a mild, slow-onset, and long-duration increase in dopamine levels in the nucleus accumbens.[1][2] In contrast, cocaine and cocaine-like DRIs cause a rapid and pronounced spike in extracellular dopamine, which is associated with their reinforcing and psychostimulant effects.[4]
Q4: What is the potential therapeutic application of this compound?
A4: this compound is being investigated as a potential pharmacotherapy for psychostimulant use disorder (PSUD), particularly for cocaine and methamphetamine addiction.[1][5] Its atypical mechanism, which blocks the effects of psychostimulants without producing rewarding effects itself, makes it a promising candidate for reducing drug craving and relapse.[3][5]
Troubleshooting Guide
Issue 1: Unexpected increase in locomotor activity observed after this compound administration.
-
Possible Cause: Incorrect compound administered. Due to its structural similarity to JJC8-088, which is a locomotor stimulant, a compound mix-up is possible.
-
Troubleshooting Step: Verify the identity and purity of the compound using appropriate analytical methods (e.g., HPLC, mass spectrometry).
-
-
Possible Cause: Spontaneous locomotor activity or environmental factors. Animals may exhibit natural variations in activity levels.
-
Troubleshooting Step: Ensure proper habituation of the animals to the testing environment before drug administration. Analyze the locomotor patterns to distinguish between drug-induced hyperactivity and exploratory behavior. Check for environmental stressors such as noise or light changes.
-
-
Possible Cause: Interaction with other administered substances.
-
Troubleshooting Step: Review the experimental design to ensure no other psychoactive compounds were co-administered.
-
Issue 2: No discernible effect of this compound on dopamine-related behaviors.
-
Possible Cause: Inadequate dosage. The dose of this compound may be too low to elicit a measurable effect.
-
Troubleshooting Step: Consult the literature for effective dose ranges in the specific animal model and strain. Consider conducting a dose-response study to determine the optimal dose.
-
-
Possible Cause: Suboptimal route of administration or timing of behavioral testing.
-
Troubleshooting Step: Intraperitoneal (i.p.) injection is a common route for this compound. Ensure the timing of the behavioral test aligns with the pharmacokinetic profile of the compound to capture its peak effect.
-
-
Possible Cause: Low brain penetrance of the compound.
-
Troubleshooting Step: While this compound has shown efficacy in preclinical models, variations in formulation or animal strain could affect brain exposure. If possible, measure brain and plasma concentrations of this compound.
-
Experimental Protocols
Open-Field Test for Locomotor Activity
This protocol is designed to assess the spontaneous locomotor activity of rodents following the administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Experimental animals (e.g., male Swiss-Webster mice)
-
Open-field arena (e.g., 42 x 42 x 42 cm)
-
Video tracking software
-
Syringes and needles for injection
Procedure:
-
Habituation:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
On the day before the test, habituate each animal to the open-field arena for 10-15 minutes. This reduces novelty-induced hyperactivity on the test day.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. Recommended doses from literature for mice range from 5 to 56 mg/kg.[7]
-
-
Testing:
-
30 minutes post-injection, gently place the animal in the center of the open-field arena.
-
Record the animal's activity for a predefined period, typically 30-60 minutes, using the video tracking software.
-
-
Data Analysis:
-
The primary outcome measure is the total distance traveled (in cm or m).
-
Secondary measures can include time spent in the center versus the periphery of the arena, rearing frequency, and stereotypic behaviors.
-
Compare the locomotor activity of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Data Presentation
Table 1: Effect of this compound on Locomotor Activity in Swiss-Webster Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) (Mean ± SEM) |
| Vehicle | - | 45.3 ± 5.2 |
| This compound | 10 | 42.1 ± 4.8 |
| This compound | 30 | 39.8 ± 5.5 |
| This compound | 56 | 38.5 ± 4.9 |
| Cocaine (for comparison) | 10 | 125.6 ± 10.3 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound at the Dopamine Transporter.
Experimental Workflow
Caption: Workflow for Open-Field Locomotor Activity Testing.
References
- 1. Open field test for mice [protocols.io]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 5. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting JJC8-091 delivery in self-administration paradigms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JJC8-091 in self-administration paradigms. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an atypical dopamine reuptake inhibitor (DRI) derived from modafinil.[1][2] Its primary mechanism of action is to bind to the dopamine transporter (DAT), but in a manner distinct from typical DRIs like cocaine.[3][4] This atypical binding is thought to stabilize the DAT in a more inward-facing or occluded conformation, which blunts the rapid increase in synaptic dopamine associated with the reinforcing effects of psychostimulants.[3][4]
Q2: Is this compound self-administered by laboratory animals?
A2: Studies have shown that this compound is not readily self-administered by rodents and does not substitute for cocaine, suggesting it has a low abuse potential.[2][3][5] However, some studies in non-human primates suggest it may be reinforcing under certain conditions, although its reinforcing strength is substantially less than that of cocaine, especially when an alternative reinforcer is available.
Q3: What are the expected effects of this compound on cocaine or methamphetamine self-administration?
A3: Pre-treatment with this compound has been shown to reduce the self-administration of cocaine and methamphetamine in animal models.[2][6] It can also decrease the motivation to seek these drugs, as measured by progressive-ratio schedules of reinforcement, and block cocaine-induced reinstatement of drug-seeking behavior.[3]
II. Troubleshooting Guide
Drug Preparation and Delivery
Q1: I'm having trouble dissolving this compound for intravenous administration. What is the recommended vehicle and preparation method?
A1: The fumarate salt of this compound has been successfully used in published studies. The recommended procedure is as follows:
-
Vehicle: Sterile 0.9% saline.
-
Method:
-
Dissolve the this compound fumarate salt in the sterile saline.
-
Use heat and sonication to aid dissolution.
-
After the solution is clear, pass it through a sterile 0.2-μm filter to ensure sterility and remove any potential micro-precipitates.
-
Q2: My this compound solution appears cloudy or forms a precipitate in the infusion lines. What should I do?
A2: Cloudiness or precipitation can indicate several issues. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solution precipitation.
Q3: How long is the prepared this compound solution stable?
Catheter and System Patency
Q1: I'm experiencing a high rate of catheter failure in my this compound self-administration study. What can I do to improve patency?
A1: Maintaining long-term catheter patency is crucial for self-administration studies. Here are some key considerations:
| Factor | Recommendation | Rationale |
| Catheter Material | Use polyurethane catheters. | Less thrombogenic than polyethylene or polyvinyl chloride catheters.[8] |
| Surgical Technique | Ensure proper placement of the catheter tip just above the right atrium. | Minimizes irritation to the vessel wall. |
| Daily Maintenance | Flush catheters daily with heparinized saline. | Prevents clot formation within the catheter. |
| Patency Testing | Periodically test catheter patency with a short-acting anesthetic like ketamine. | A rapid loss of muscle tone indicates a patent catheter.[9] |
| Aseptic Technique | Maintain strict aseptic technique during surgery and catheter flushing. | Reduces the risk of infection, which can lead to catheter failure. |
Q2: How can I confirm catheter patency during an experiment?
A2: A simple and effective method is the administration of a small volume of a short-acting anesthetic, such as ketamine (e.g., 20-30 μl of a 15 mg/ml solution in sterile saline for rodents).[9] An immediate loss of muscle tone (within ~3 seconds) confirms that the catheter is patent and properly placed within the vein.[9]
Behavioral Observations and Data Interpretation
Q1: I'm not observing the expected decrease in cocaine/methamphetamine self-administration after this compound pre-treatment. What could be the issue?
A1: Several factors could contribute to this. Consider the following:
Caption: Troubleshooting the lack of this compound effect on self-administration.
Q2: My animals are showing unusual behavior after this compound administration that is confounding the self-administration data. What should I look for?
A2: While this compound is reported to not increase locomotor activity, more subtle behavioral effects could occur.[2]
-
Changes in Food Intake: In paradigms with concurrent food and drug choice, a decrease in food-maintained responding has been observed in some non-human primates.[5] This could be misinterpreted as a specific effect on drug seeking. It is important to have appropriate controls to assess the effect of this compound on food-maintained responding alone.
-
Unconditioned Effects on Lever Pressing: Although unlikely, it's good practice to test whether the vehicle or this compound itself alters lever pressing for a non-drug reinforcer (e.g., sucrose) to rule out non-specific motor effects.
-
Changes in Response Topography: An increase in the duration of lever presses could indicate frustration.[10] This might occur if the reinforcing effect of the primary drug is attenuated by this compound.
III. Experimental Protocols and Data
Experimental Protocol: Preparation of this compound for Intravenous Self-Administration
-
Compound: this compound fumarate salt.
-
Vehicle: Sterile 0.9% sodium chloride (saline).
-
Procedure: a. Weigh the desired amount of this compound fumarate salt. b. Add the sterile 0.9% saline to achieve the target concentration. c. Gently heat and sonicate the solution until the compound is fully dissolved and the solution is clear. d. Draw the solution into a sterile syringe. e. Attach a sterile 0.2-μm syringe filter to the syringe. f. Filter the solution into a sterile vial. g. Store the prepared solution appropriately (ideally, use immediately or refrigerate for short-term storage).
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Half-life (intravenous) | Rhesus Monkey | 3.5 hours (at 1.9 mg/kg) | [5][11] |
| Binding Affinity (Ki) for DAT | Human | ~30-fold lower than its sulfide analog | [4] |
| Non-human Primate | 2730 ± 1270 nM | [5][11] | |
| Rat | 16.7 nM | [2] | |
| Effective Doses (to reduce psychostimulant self-administration) | Rat | 10-56 mg/kg (i.p. pre-treatment) | [3][6] |
| Rhesus Monkey | 3.6-17.0 mg/kg (i.v. pre-treatment) | [5] |
IV. Signaling Pathway
This compound exerts its effects by modulating the dopamine signaling pathway. As an atypical dopamine transporter (DAT) inhibitor, it binds to DAT and is thought to induce a conformational change that differs from that caused by cocaine. This leads to a blunted and more gradual increase in extracellular dopamine levels compared to typical DAT inhibitors.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JJC8-091_TargetMol [targetmol.com]
- 8. Establishment of multi-stage intravenous self-administration paradigms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lever-press duration as a measure of frustration in sucrose and drug reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JJC8-091 and JJC8-088: Divergent Mechanisms of Action at the Dopamine Transporter
This guide provides a detailed comparison of two modafinil-derived compounds, JJC8-091 and JJC8-088, focusing on their distinct mechanisms of action at the dopamine transporter (DAT). While structurally similar, these compounds elicit markedly different neurochemical and behavioral effects, positioning one as a potential therapeutic for psychostimulant use disorders and the other as a cocaine-like stimulant. This analysis is supported by quantitative data from binding assays, neurochemical studies, and computational models.
Core Mechanistic Distinction: DAT Conformational State
The primary difference in the mechanism of action between this compound and JJC8-088 lies in how they interact with the dopamine transporter and influence its conformational state. The DAT functions via an "alternating access mechanism," shifting between outward-facing (open to the synapse) and inward-facing (open to the cytoplasm) conformations to transport dopamine.
-
JJC8-088 , like cocaine, is a typical DAT inhibitor . Computational models and molecular dynamics simulations show that it binds to and stabilizes the DAT in an outward-facing conformation [1][2]. This action effectively blocks the transporter's reuptake function while holding it in a state ready to bind extracellular dopamine, leading to a rapid and pronounced increase in synaptic dopamine levels[1][3].
-
This compound is classified as an atypical DAT inhibitor . In contrast to JJC8-088, it promotes a more occluded or inward-facing conformation of the DAT[1][4][5][6]. This distinct binding mode is thought to be conferred by its sulfoxide moiety, which alters its interaction with key residues in the binding pocket[4][7]. By favoring a conformation that is not open to the synapse, this compound inhibits dopamine reuptake without producing the sharp, reinforcing spike in dopamine associated with cocaine-like compounds[1][8].
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JJC8-088 - Wikipedia [en.wikipedia.org]
- 3. JJC8-088 | Dopamine Transporter | 1627576-82-2 | Invivochem [invivochem.com]
- 4. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors [mdpi.com]
- 5. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Behavioral Effects of JJC8-091 and Modafinil
For Immediate Release
This guide provides a comprehensive comparison of the behavioral effects of two novel psychoactive compounds, JJC8-091 and modafinil. It is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological profiles of these agents. This document synthesizes preclinical and clinical data to highlight the distinct behavioral signatures of each compound, supported by detailed experimental protocols and mechanistic insights.
Executive Summary
This compound and modafinil are both dopamine transporter (DAT) inhibitors with distinct behavioral profiles. This compound, a modafinil analog, is characterized as an "atypical" DAT inhibitor, exhibiting a reduced abuse potential and efficacy in attenuating drug-seeking behaviors.[1][2][3] In contrast, modafinil, a wakefulness-promoting agent, demonstrates a more complex pharmacological profile with effects on multiple neurotransmitter systems and a potential for reinforcement.[4][5] This guide presents a side-by-side comparison of their effects on locomotor activity, self-administration behaviors, and their underlying molecular mechanisms.
Data Presentation: Quantitative Behavioral Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the behavioral effects of this compound and modafinil.
Table 1: Effects on Locomotor Activity
| Compound | Species | Doses (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| This compound | Mouse | 3, 10, 32 | Minimal increase at 10 and 30 minutes | [6] |
| 56 | Reduction below vehicle levels in the first 30 minutes | [6] | ||
| Modafinil | Mouse | 10, 30, 100, 300 | Dose-dependent increase | [7] |
| Rat | 75, 150, 300 | Significant increase at 300 mg/kg; all doses increased center visits at 3 hours | [8] |
Table 2: Effects on Cocaine Self-Administration
| Compound | Species | Doses (mg/kg) | Effect on Cocaine Self-Administration | Reference |
| This compound | Rat | 10, 30, 56 (i.p.) | Failed to significantly alter cocaine self-administration under an FR2 schedule | [3] |
| Rhesus Monkey | 3.6 - 17.0 (i.v.) | Modestly reduced cocaine allocation in one of three monkeys during chronic treatment | [2][9] | |
| Modafinil | Human | 200, 400 (oral, daily) | Markedly attenuated the effects of smoked cocaine | [10] |
| Human | 300 (oral, daily) | Robustly attenuated self-administration when cocaine was expensive ($10, $15/dose) and without a "prime" | [11] |
Table 3: Reinforcing Effects (Progressive Ratio Schedule)
| Compound | Species | Doses | Breakpoint | Reference |
| This compound | Rhesus Monkey | 0.1 - 3.0 (mg/kg/injection) | Functioned as a reinforcer with equal reinforcing strength to cocaine | [8] |
| Rat | Not specified | Reduces cocaine breakpoints (qualitative) | [2] | |
| Modafinil | Human | Not specified | Increased with increasing dose (when coupled with a cognitive task) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Locomotor Activity Assay
Objective: To assess the effects of this compound and modafinil on spontaneous locomotor activity in rodents.
Apparatus: Standard open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beam grids or video-tracking software to automatically record horizontal and vertical movements.
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. On the day prior to testing, habituate each animal to the open-field arena for a predetermined period (e.g., 30-60 minutes).
-
Drug Administration: Administer this compound, modafinil, or vehicle (e.g., saline) via the desired route (typically intraperitoneal, i.p.). Doses should be selected based on a dose-response curve.
-
Testing: Immediately after injection, place the animal in the center of the open-field arena.
-
Data Collection: Record locomotor activity for a specified duration (e.g., 60-120 minutes). Data is typically binned into time intervals (e.g., 5-10 minutes) to analyze the time course of the drug's effect.
-
Parameters Measured: Total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in the center versus the periphery of the arena.
Cocaine Self-Administration (Fixed Ratio and Progressive Ratio Schedules)
Objective: To evaluate the reinforcing effects of this compound and modafinil and their potential to alter the motivation to self-administer cocaine.
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to a catheter surgically implanted in the jugular vein of the animal.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Acquisition of Self-Administration: Train animals to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one press delivers one infusion). Each infusion is paired with a stimulus cue (e.g., light).
-
Fixed Ratio (FR) Schedule Testing: Once stable responding is established, the response requirement can be increased (e.g., FR2, FR5). To test the effect of this compound or modafinil, administer the compound prior to the self-administration session and measure the number of cocaine infusions earned.
-
Progressive Ratio (PR) Schedule Testing: To assess the motivation for cocaine, switch to a PR schedule where the number of lever presses required for each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12...). The "breakpoint" is the highest ratio completed before the animal ceases to respond for a set period (e.g., 1 hour). This value is a measure of the reinforcing efficacy of the drug. Pre-treatment with this compound or modafinil can be used to assess their impact on the motivation to obtain cocaine.
Mandatory Visualizations
Experimental Workflow: Cocaine Self-Administration
Signaling Pathways
The distinct behavioral profiles of this compound and modafinil can be attributed to their differential interactions with the dopamine transporter and their broader neurochemical effects.
This compound: Atypical Dopamine Transporter Inhibition
This compound is characterized as an "atypical" DAT inhibitor. Unlike "typical" inhibitors such as cocaine, which lock the transporter in an outward-facing conformation, this compound is thought to stabilize a more occluded or inward-facing conformation of the DAT.[3][12][13] This altered conformational state is hypothesized to lead to a more gradual and modest increase in synaptic dopamine, thereby reducing the reinforcing effects and abuse liability associated with rapid and pronounced dopamine surges.[13]
References
- 1. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unique Psychostimulant Profile of (±)-Modafinil: Investigation of Behavioral and Neurochemical Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
A Tale of Two Inhibitors: JJC8-091 and Cocaine's Divergent Effects on Dopamine Transporter Conformation
For Immediate Release
In the landscape of dopamine transporter (DAT) research, the distinct mechanisms of action of the atypical dopamine reuptake inhibitor (DRI) JJC8-091 and the classical psychostimulant cocaine offer a compelling case study in structure-activity relationships and their downstream behavioral implications. This guide provides a detailed comparison of their effects on DAT conformation, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At the heart of their differences lies the conformational state stabilized by each molecule upon binding to the DAT. Cocaine, a "typical" DRI, preferentially binds to and stabilizes the outward-facing conformation of the transporter.[1] This action effectively blocks the reuptake of dopamine from the synaptic cleft, leading to its accumulation and the associated psychostimulant effects. In stark contrast, this compound, a derivative of modafinil, is characterized as an "atypical" DRI. Computational models and experimental evidence suggest that this compound promotes a more occluded or inward-facing conformation of the DAT.[1] This fundamental difference in conformational stabilization is believed to be the molecular basis for their divergent behavioral profiles, with this compound exhibiting a reduced potential for abuse compared to cocaine.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound for the dopamine transporter is a critical parameter in understanding its potency. The following table summarizes the reported binding affinities (Ki) of this compound and cocaine for the DAT across different species.
| Compound | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | Nonhuman Primate | Striatum | [3H]WIN 35,428 | 2730 ± 1270 | [2][3][4] |
| Mouse | 289 | ||||
| Cocaine | Human | HEK293 cells | 230 | [5] | |
| Mouse | 490 | [5] | |||
| Rat | Striatal Synaptosomes | [3H]DA | 255.2 | [6] |
Delving into the Experimental Evidence
The distinct effects of this compound and cocaine on DAT conformation have been elucidated through a variety of experimental techniques. Below are detailed protocols for some of the key methodologies employed in this research.
Experimental Protocols
1. Radioligand Binding Assay for DAT Affinity
This assay is used to determine the binding affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Procedure:
-
Incubate the membrane preparation or cells with varying concentrations of the unlabeled test compound (e.g., this compound or cocaine) and a fixed concentration of [3H]WIN 35,428.[7]
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 30 µM cocaine).[7]
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]
-
2. Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Dynamics
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue, providing insights into dopamine release and reuptake.
-
Materials:
-
Procedure:
-
Position the carbon-fiber microelectrode in the brain region of interest (e.g., nucleus accumbens).[9][10]
-
Apply a triangular waveform potential to the microelectrode, typically from -0.4 V to +1.2 V and back, at a high scan rate (e.g., 400 V/s).[8]
-
This rapid scan allows for the oxidation of dopamine at the electrode surface, generating a current that is proportional to the dopamine concentration.
-
Evoke dopamine release using electrical or optical stimulation.[8]
-
Record the resulting changes in current over time. The peak current corresponds to the maximum dopamine concentration, and the decay of the signal reflects dopamine uptake by the DAT.
-
Calibrate the electrode with known concentrations of dopamine to convert the current signal to dopamine concentration.[11]
-
3. Computational Modeling and Molecular Dynamics Simulations
Computational approaches are used to model the three-dimensional structure of the DAT and simulate its interaction with ligands like this compound and cocaine.
-
Software:
-
Homology modeling software (e.g., MODELLER).[12]
-
Molecular docking software.
-
Molecular dynamics (MD) simulation packages (e.g., GROMACS, AMBER).
-
-
Procedure:
-
Construct a homology model of the human DAT, often based on the crystal structure of a related transporter like the Drosophila dopamine transporter (dDAT).[12][13]
-
Dock the ligands (this compound and cocaine) into the binding site of the DAT model to predict their binding poses.
-
Embed the DAT-ligand complex in a simulated lipid bilayer with explicit water and ions to mimic the cellular environment.
-
Perform MD simulations to observe the dynamic behavior of the complex over time. These simulations can reveal how the ligand influences the conformational state of the transporter.
-
Analyze the simulation trajectories to identify stable conformational states and key interactions between the ligand and the transporter.
-
Visualizing the Mechanisms
To further illustrate the distinct interactions of this compound and cocaine with the dopamine transporter, the following diagrams depict their proposed mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of DAT inhibition by cocaine and this compound.
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 8. Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [jove.com]
- 9. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [bio-protocol.org]
- 10. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices [en.bio-protocol.org]
- 11. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the N-terminal Dynamics on the Conformational States of Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Atypical Dopamine Transporter Inhibitor JJC8-091: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the atypical dopamine transporter (DAT) inhibitor, JJC8-091, with its structural analog, the typical DAT inhibitor JJC8-088, the parent compound modafinil, and the classic psychostimulant cocaine. The data presented herein validates the unique pharmacological profile of this compound, highlighting its potential as a therapeutic agent for psychostimulant use disorders.
At a Glance: this compound's Atypical Profile
This compound, a derivative of modafinil, exhibits a distinct mechanism of action at the dopamine transporter compared to traditional DAT inhibitors.[1] Unlike cocaine and its analogue JJC8-088, which bind to the outward-facing conformation of the DAT, this compound preferentially stabilizes an inward-facing or occluded conformation.[1][2] This difference in binding mode is believed to underlie its atypical behavioral profile, characterized by a blunted increase in extracellular dopamine and a lack of reinforcing effects, while still being effective at reducing cocaine and methamphetamine self-administration.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data comparing this compound to other DAT inhibitors.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | SERT | NET |
| This compound (Atypical) | 289[3] | >10,000 | 1,770 |
| JJC8-088 (Typical) | 2.53 - 6.72[2][4][5] | 213[2] | 1,950[2] |
| Modafinil | 1,930 - 2,600[2][6] | >10,000 | >10,000 |
| Cocaine | 72[3] | 255.2 (IC50) | - |
Table 2: Neurochemical Effects in the Nucleus Accumbens
| Compound | Peak Increase in Extracellular Dopamine (% Baseline) | Onset and Duration |
| This compound (Atypical) | Blunted/Modest increase | Slow onset, long duration[1] |
| JJC8-088 (Typical) | Robust and rapid increase[1][2][3] | Rapid onset |
| Cocaine | Robust and rapid increase | Rapid onset |
Table 3: Behavioral Effects in Animal Models
| Compound | Self-Administration | Reinstatement of Drug-Seeking | Locomotor Activity |
| This compound (Atypical) | Not self-administered[2]; Reduces cocaine/methamphetamine self-administration[2] | Blocks cocaine-induced reinstatement[1][2] | No significant stimulation[3] |
| JJC8-088 (Typical) | Readily self-administered; Substitutes for cocaine[2] | Induces reinstatement[1] | Significant stimulation[3] |
| Cocaine | Readily self-administered | Induces reinstatement | Significant stimulation |
Key Experimental Validations
The atypical profile of this compound has been validated through a series of key experiments that differentiate its actions from typical DAT inhibitors.
Differentiating DAT Binding and Conformational State
Computational modeling and molecular dynamics simulations have been pivotal in understanding the distinct binding modes of this compound and JJC8-088. These models predict that JJC8-088, like cocaine, binds to the outward-facing conformation of the DAT.[1][2] In contrast, this compound is predicted to stabilize a more occluded or inward-facing conformation of the transporter.[1][2] This fundamental difference in molecular interaction is hypothesized to be the basis for their divergent behavioral and neurochemical effects.
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JJC8-088 - Wikipedia [en.wikipedia.org]
- 3. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JJC8-088 | DAT ligand | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
A Comparative Analysis of JJC8-091 and Other Atypical Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of JJC8-091, a novel atypical dopamine reuptake inhibitor (DRI), with other compounds in its class. The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of binding affinities, selectivity, and functional outcomes supported by experimental data.
Introduction to Atypical Dopamine Reuptake Inhibitors
Dopamine reuptake inhibitors (DRIs) are a class of compounds that block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. While typical DRIs, such as cocaine, have a high potential for abuse due to their rapid and robust enhancement of dopamine signaling, atypical DRIs exhibit a distinct pharmacological profile. These compounds tend to induce a more gradual and sustained increase in dopamine, which is associated with a lower risk of abuse and potential therapeutic applications for conditions like psychostimulant use disorder.[1][2] A key mechanistic distinction lies in their interaction with the DAT; typical DRIs often stabilize the transporter in an outward-facing conformation, whereas atypical DRIs like this compound are thought to favor a more occluded or inward-facing conformation.[3][4]
This compound, a derivative of modafinil, has emerged as a promising lead compound for the treatment of psychostimulant use disorder.[5][6] This guide will compare its pharmacological and behavioral profile with its direct structural analogs, JJC8-088 (a typical DRI) and JJC8-016 (another atypical DRI), as well as other notable atypical DRIs including modafinil, benztropine analogs, GBR 12909, and bupropion.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro binding affinities (Ki) of this compound and comparator compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as key off-target receptors.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | SERT | NET | SERT/DAT Selectivity | NET/DAT Selectivity |
| This compound | 16.7 - 289[5][6] | 1,770[5] | 17,800[5] | ~106 | ~1066 |
| JJC8-088 | 2.53 - 6.72[7] | 213[7] | 1,950[7] | ~32 | ~290 |
| JJC8-016 | 114[8] | 354[8] | 3,850[8] | ~3.1 | ~34 |
| Modafinil | 2,600 - 8,160[6] | >10,000 | >10,000 | >1.2 - 3.8 | >1.2 - 3.8 |
| Benztropine Analog (GA 2-99) | 5.59[6] | 490[6] | 1,420[6] | ~88 | ~254 |
| GBR 12909 | 1[9][10] | >100[9] | >100[9] | >100 | >100 |
| Bupropion | ~500 | >10,000 | ~2,000 | >20 | ~4 |
Table 2: Off-Target Receptor Binding Affinities (Ki, nM)
| Compound | Sigma σ1 | Dopamine D2 | Dopamine D3 | Dopamine D4 |
| This compound | 454 - 1,010[5] | 298[5] | 480[5] | 3,820[5] |
| JJC8-088 | 41.6[7] | - | - | - |
| JJC8-016 | 159[8] | 228[8] | 65.9[8] | 28.1[8] |
| Modafinil | - | - | - | - |
| Benztropine Analog (GA 2-50) | Similar to DAT affinity[6] | - | - | - |
| GBR 12909 | 48 (IC50)[10] | >100[9] | - | - |
| Bupropion | - | No appreciable affinity[11] | - | - |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and methodologies relevant to the study of atypical dopamine reuptake inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for a specific transporter.
-
Membrane Preparation: Membranes from cells expressing the human dopamine, serotonin, or norepinephrine transporter are prepared. This typically involves homogenization of the cells in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate buffer.[12][13]
-
Assay Setup: The assay is conducted in a 96-well plate. Each well contains the prepared membranes, a radiolabeled ligand that is known to bind to the transporter of interest (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.[12][14]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each specific transporter and radioligand.[12]
-
Separation of Bound and Free Ligand: After incubation, the contents of each well are rapidly filtered through a glass fiber filter. This traps the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.[12][15]
-
Quantification: The radioactivity on each filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]
In Vivo Microdialysis for Dopamine Measurement
This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal.
-
Surgical Implantation: A guide cannula is surgically implanted into the brain region of interest, such as the nucleus accumbens, of an anesthetized rodent. The animal is allowed to recover for several days.[16][17]
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.
-
Perfusion: An artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. As the aCSF passes through the probe, neurotransmitters from the extracellular fluid of the brain diffuse across the semi-permeable membrane into the aCSF, following the concentration gradient.[18]
-
Sample Collection: The aCSF, now containing the neurotransmitters (the dialysate), is collected at regular intervals (e.g., every 10-20 minutes).[16][19]
-
Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[16]
-
Data Analysis: The dopamine concentrations are typically expressed as a percentage of the baseline levels, which are established before the administration of the test compound.
Drug Self-Administration in Rats
This behavioral paradigm is used to assess the reinforcing properties and abuse potential of a drug.
-
Surgical Catheterization: A catheter is surgically implanted into the jugular vein of a rat, allowing for intravenous drug administration. The catheter is externalized on the back of the animal.[4][7]
-
Operant Conditioning Chamber: The rat is placed in an operant conditioning chamber equipped with two levers. The chamber is connected to a syringe pump that delivers the drug through the catheter.[7]
-
Training: The rat learns to press one lever (the "active" lever) to receive an infusion of the drug. Pressing the other lever (the "inactive" lever) has no consequence. This is a form of operant conditioning where the drug serves as a positive reinforcer.[4][7]
-
Testing: Once the rat has learned to self-administer the drug, various experimental protocols can be used. For example, the dose of the drug can be varied to determine a dose-response curve, or a progressive-ratio schedule of reinforcement can be used to measure the "breakpoint" (the amount of effort the animal is willing to exert to receive a single infusion), which is a measure of the drug's reinforcing efficacy.[4]
-
Data Collection and Analysis: The number of lever presses and drug infusions are recorded. A high rate of responding on the active lever compared to the inactive lever indicates that the drug has reinforcing properties. The data can be used to compare the abuse potential of different compounds.
Comparative Performance Analysis
This compound: The Atypical Profile
This compound demonstrates a high affinity for the DAT, with Ki values reported in the nanomolar range.[5][6] A key feature of its profile is its high selectivity for the DAT over both SERT and NET, which is significantly greater than that of JJC8-016 and bupropion. In vivo studies show that this compound produces a mild, slow-onset, and long-duration increase in dopamine levels in the nucleus accumbens.[5] This neurochemical profile is consistent with its behavioral effects; this compound does not increase locomotor activity and is not self-administered by animals, suggesting a low abuse potential.[3][5] Furthermore, it has been shown to reduce the self-administration of cocaine and methamphetamine.[2]
JJC8-088: A "Typical" Cocaine-like Comparator
In stark contrast to this compound, its structural analog JJC8-088 exhibits a pharmacological profile characteristic of a typical DRI. It has a very high affinity for the DAT and, like cocaine, stabilizes the transporter in an outward-facing conformation.[7] This results in a robust and rapid increase in dopamine levels in the nucleus accumbens.[3] Behaviorally, JJC8-088 produces psychostimulant effects, is readily self-administered, and substitutes for cocaine in animal models, indicating a high abuse liability.[3][7]
JJC8-016: An Earlier Atypical Lead
JJC8-016 was an earlier lead compound from which this compound was developed. While it also displays an atypical profile by not being self-administered and blocking the effects of cocaine, it has a lower affinity for the DAT compared to this compound and is less selective over the SERT.[8] Development of JJC8-016 was halted due to off-target effects, including high affinity for the hERG channel, which is associated with cardiotoxicity.[8]
Other Atypical Dopamine Reuptake Inhibitors
-
Modafinil: The parent compound of the JJC series, modafinil, has a much lower affinity for the DAT than its analogs.[6] While it does increase extracellular dopamine, its mechanism of action is considered more complex and may involve other neurotransmitter systems.[11]
-
Benztropine Analogs: This class of compounds has been extensively studied as atypical DRIs. They generally exhibit high affinity for the DAT but lack the cocaine-like behavioral effects, such as locomotor stimulation and self-administration.[6][20]
-
GBR 12909: This is a highly potent and selective DRI that, despite its high affinity for the DAT, shows a behavioral profile distinct from cocaine.[9][21] It has been shown to decrease cocaine self-administration.[8]
-
Bupropion: An approved antidepressant, bupropion is a relatively weak DRI and also inhibits norepinephrine reuptake.[11][22] Its occupancy of the DAT at clinical doses is low, and it does not produce the reinforcing effects typical of psychostimulants.[2][23]
Conclusion
This compound stands out as a promising atypical dopamine reuptake inhibitor with a pharmacological and behavioral profile that suggests therapeutic potential for psychostimulant use disorder with a low risk of abuse. Its high affinity and selectivity for the DAT, combined with its "atypical" effects on dopamine dynamics and behavior, differentiate it from both typical DRIs like its analog JJC8-088 and other atypical DRIs with less favorable selectivity or off-target effects. The comparative data presented in this guide underscore the importance of nuanced pharmacological profiles in the development of novel therapeutics targeting the dopamine system. Further research into compounds like this compound will be crucial in advancing the treatment of addiction and other dopamine-related disorders.
References
- 1. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bupropion and the dopamine transporter [biopsychiatry.com]
- 4. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 5. Synthesis and pharmacology of 6-substituted benztropines: discovery of novel dopamine uptake inhibitors possessing low binding affinity to the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-administration - Wikipedia [en.wikipedia.org]
- 8. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GBR 12909 dihydrochloride | Dopamine Transporters | Tocris Bioscience [tocris.com]
- 11. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SEP-225289 Serotonin and Dopamine Transporter Occupancy: A PET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of Reinforcing Effects of Benztropine Analogs and Their Effects on Cocaine Self-Administration in Rats: Comparisons with Monoamine Uptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bupropion - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
Atypical Dopamine Reuptake Inhibitor JJC8-091 Versus Traditional Dopamine Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel atypical dopamine reuptake inhibitor, JJC8-091, and traditional dopamine agonists, focusing on their distinct mechanisms of action, effects on dopaminergic signaling, and behavioral outcomes. Experimental data are presented to support an objective evaluation of their pharmacological profiles.
Core Mechanistic Distinction: Reuptake Inhibition vs. Direct Receptor Agonism
The fundamental difference between this compound and traditional dopamine agonists lies in their primary mechanism of action.
-
This compound: An Atypical Dopamine Reuptake Inhibitor (DRI) this compound functions by binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to a mild, slow-onset, and long-lasting increase in extracellular dopamine levels in brain regions like the nucleus accumbens[1]. Unlike typical DRIs such as cocaine, this compound is classified as "atypical" due to its unique interaction with the DAT, which is thought to stabilize the transporter in a distinct conformational state[2]. This atypical profile is associated with a lower abuse potential[1][3].
-
Traditional Dopamine Agonists: Direct Receptor Activation Traditional dopamine agonists, such as pramipexole and ropinirole, bypass the dopamine transporter and directly bind to and activate postsynaptic dopamine receptors, primarily the D2 and D3 subtypes[4][5][6][7]. By mimicking the action of endogenous dopamine at the receptor level, these agents elicit a direct dopaminergic response.
Comparative Pharmacological Profile
The differing mechanisms of action translate into distinct pharmacological profiles, as evidenced by binding affinity and functional potency data.
Table 1: Comparative Binding Affinities (Ki, nM)
| Compound | Primary Target | DAT | D2 Receptor | D3 Receptor |
| This compound | Dopamine Transporter | 16.7 - 289[1] | 298[1] | 480[1] |
| Pramipexole | D2/D3 Receptors | - | 3.9[8] | 0.5[8] |
| Ropinirole | D2/D3 Receptors | - | - | - |
Note: Direct comparative binding studies for all compounds under identical conditions are limited. The provided values are from various sources and should be interpreted with this in mind.
Table 2: Comparative Functional Data
| Compound | Assay | Potency (pEC50) | Efficacy (Emax) |
| This compound | Dopamine Uptake Inhibition | - | Blunted increase in dopamine levels vs. cocaine[1] |
| Pramipexole | D2 Receptor Activation | - | Full agonist[9] |
| Ropinirole | D2 Receptor Activation | 7.4 (hD2)[10][11] | Full agonist[10][11] |
| Ropinirole | D3 Receptor Activation | 8.4 (hD3)[10][11] | Full agonist[10][11] |
Signaling Pathways: A Tale of Two Mechanisms
The downstream signaling cascades initiated by this compound and traditional dopamine agonists are fundamentally different, which likely underlies their distinct behavioral effects.
Traditional Dopamine Agonist Signaling
Traditional D2/D3 receptor agonists, upon binding to their target receptors, primarily initiate G protein-dependent signaling. This canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is central to the therapeutic effects of these drugs in conditions like Parkinson's disease. These agonists also induce the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways[2][12].
Caption: Signaling pathway of traditional dopamine agonists.
This compound and Its Impact on Dopaminergic Signaling
As a dopamine reuptake inhibitor, this compound does not directly activate dopamine receptors. Instead, it modulates the duration and concentration of endogenous dopamine in the synapse. The "atypical" nature of this compound stems from its interaction with the dopamine transporter, which is thought to induce a specific conformational state of the transporter[2]. This is hypothesized to lead to a more subtle and sustained increase in synaptic dopamine compared to the rapid and pronounced spike caused by typical DRIs like cocaine. This moderated increase in dopamine would then activate postsynaptic D2 receptors, leading to downstream signaling. It is plausible that this more physiological pattern of receptor activation by endogenous dopamine could lead to a different balance of G protein versus β-arrestin pathway engagement compared to the direct and sustained activation by traditional agonists, potentially contributing to its lower abuse liability. However, direct experimental evidence for this compound's influence on these specific downstream signaling pathways is currently limited.
Caption: Mechanism of action of this compound.
Behavioral and Therapeutic Implications
The distinct pharmacological profiles of this compound and traditional dopamine agonists result in different behavioral outcomes and therapeutic applications.
-
This compound: Low Abuse Potential and Potential for Substance Use Disorder Treatment A key feature of this compound is its low abuse potential. Unlike typical DRIs, it is not self-administered and does not substitute for cocaine in animal models[1]. Furthermore, it has been shown to reduce cocaine and methamphetamine self-administration[1]. These properties make this compound a promising candidate for the treatment of psychostimulant use disorder.
-
Traditional Dopamine Agonists: Parkinson's Disease and Restless Legs Syndrome Traditional dopamine agonists are established treatments for Parkinson's disease, where they compensate for the loss of dopaminergic neurons, and for restless legs syndrome[6][13]. However, their use can be associated with side effects such as impulse control disorders, which are thought to be related to their potent and direct activation of dopamine receptors in reward pathways.
Experimental Protocols
The following are brief overviews of key experimental methods used to characterize and compare these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Objective: To measure the affinity of this compound for the dopamine transporter and dopamine receptors, and the affinity of traditional dopamine agonists for dopamine receptors.
-
Methodology:
-
Prepare cell membranes expressing the target protein (e.g., DAT, D2 receptor).
-
Incubate the membranes with a radiolabeled ligand that is known to bind to the target.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or a traditional agonist).
-
The test compound will compete with the radiolabeled ligand for binding to the target.
-
After incubation, separate the bound from the unbound radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.
-
Caption: Radioligand binding assay workflow.
cAMP Accumulation Assay
This functional assay is used to determine whether a compound that binds to a G protein-coupled receptor (GPCR) acts as an agonist, antagonist, or inverse agonist.
-
Objective: To measure the effect of traditional dopamine agonists on the activation of D2 receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase.
-
Methodology:
-
Culture cells expressing the D2 receptor.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Add increasing concentrations of the traditional dopamine agonist.
-
Agonist activation of the D2 receptor will inhibit adenylyl cyclase, leading to a dose-dependent decrease in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).
-
Generate a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
-
Caption: cAMP accumulation assay workflow.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated GPCR.
-
Objective: To quantify the ability of traditional dopamine agonists to promote the interaction between the D2 receptor and β-arrestin.
-
Methodology:
-
Co-express a D2 receptor fused to a luciferase or fluorescent protein (donor) and β-arrestin fused to a complementary fluorescent protein (acceptor) in cells.
-
Add the traditional dopamine agonist to the cells.
-
Agonist-induced activation and phosphorylation of the D2 receptor will cause the recruitment of β-arrestin.
-
The proximity of the donor and acceptor molecules upon recruitment results in a measurable signal, such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).
-
Generate a dose-response curve to determine the potency (EC50) and efficacy (Emax) of the agonist for β-arrestin recruitment.
-
Conclusion
This compound and traditional dopamine agonists represent two distinct classes of compounds that modulate the dopamine system through fundamentally different mechanisms. This compound, as an atypical dopamine reuptake inhibitor, offers a novel therapeutic approach by subtly and sustainably increasing synaptic dopamine, which appears to mitigate the abuse potential seen with typical DRIs. In contrast, traditional dopamine agonists provide a direct and potent activation of dopamine receptors, a mechanism that is effective for treating motor symptoms in Parkinson's disease but carries a risk of certain side effects.
Further research into the downstream signaling consequences of atypical dopamine reuptake inhibition, particularly concerning the balance of G protein and β-arrestin pathway activation, will be crucial for a more complete understanding of the therapeutic advantages of compounds like this compound. This knowledge will be instrumental in the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complex molecular pharmacology of the dopamine D2 receptor: Implications for pramipexole, ropinirole, and rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ropinirole and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pramipexole versus ropinirole: polysomnographic acute effects in restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical review of ropinirole and pramipexole - putative dopamine D(3)-receptor selective agonists - for the treatment of RLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pramipexole in patients with Parkinson's disease and marked drug resistant tremor: a randomised, double blind, placebo controlled multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 12. Indirect Comparison of Ropinirole and Pramipexole as Levodopa Adjunctive Therapy in Advanced Parkinson's Disease: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An open-label conversion study of pramipexole to ropinirole prolonged release in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JJC8-091 and GBR12909 for the Treatment of Psychostimulant Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective pharmacotherapies for psychostimulant use disorder remains a critical challenge in modern medicine. A primary target for medication development is the dopamine transporter (DAT), a key regulator of dopamine homeostasis in the brain's reward pathways. This guide provides a detailed comparison of two notable DAT inhibitors, JJC8-091 and GBR12909, which have been investigated for their potential in addiction treatment. While both compounds target the DAT, they exhibit distinct pharmacological profiles that may have significant implications for their therapeutic efficacy and abuse liability. This document synthesizes available preclinical data to offer a comprehensive overview for researchers in the field of addiction science and drug development.
Mechanism of Action and Signaling Pathways
Both this compound and GBR12909 exert their primary effects by inhibiting the reuptake of dopamine from the synaptic cleft, thereby increasing extracellular dopamine levels. However, the nature of their interaction with the dopamine transporter and the resulting downstream signaling differs significantly.
GBR12909 is a high-affinity, selective dopamine reuptake inhibitor.[1] It functions as a "typical" DAT inhibitor, binding to the transporter in a manner that competitively blocks dopamine uptake.[1] This leads to a robust increase in synaptic dopamine, which can have reinforcing effects and potential for abuse.[2]
This compound , a modafinil analog, is characterized as an "atypical" DAT inhibitor.[3][4] Computational models and experimental data suggest that this compound promotes a more occluded or inward-facing conformation of the DAT, which differs from the outward-facing conformation favored by cocaine and typical inhibitors like GBR12909.[3][4] This distinct binding mode is thought to result in a more modest and sustained increase in extracellular dopamine, potentially reducing its abuse liability while still being effective in mitigating drug-seeking behaviors.[3]
Below is a diagram illustrating the proposed interaction of typical and atypical DAT inhibitors with the dopamine transporter.
References
- 1. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
validating the therapeutic potential of JJC8-091 in different addiction models
A deep dive into the preclinical data suggests JJC8-091, an atypical dopamine transporter inhibitor, holds significant potential as a pharmacotherapy for psychostimulant use disorder. Unlike traditional dopamine uptake inhibitors, which often carry their own abuse liability, this compound exhibits a unique pharmacological profile that effectively reduces drug-seeking behavior without demonstrating reinforcing properties itself.
This guide provides a comparative analysis of this compound against its structural analog, JJC8-088, and the widely abused psychostimulant, cocaine. By examining key preclinical addiction models, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.
Comparative Efficacy in Preclinical Addiction Models
This compound has been rigorously evaluated in several well-established animal models of addiction. The data consistently demonstrates its ability to attenuate the reinforcing effects of psychostimulants and reduce relapse-like behavior.
Cocaine Self-Administration and Reinstatement
In rodent models, this compound has shown a clear divergence from its cocaine-like counterpart, JJC8-088. While JJC8-088 is self-administered by rats, indicating abuse potential, this compound is not.[1] Furthermore, pretreatment with this compound significantly curtails cocaine-induced reinstatement of drug-seeking, a key preclinical indicator of a drug's ability to prevent relapse.[1] In contrast, JJC8-088 itself can trigger the reinstatement of drug-seeking behavior.[1]
| Compound | Effect on Cocaine Self-Administration | Reinstatement of Drug-Seeking | Self-Administration (Alone) |
| This compound | No significant alteration[1] | Attenuates cocaine-induced reinstatement[1] | Not self-administered[1] |
| JJC8-088 | Dose-dependently decreases infusions[1] | Induces reinstatement[1] | Self-administered[1] |
| Cocaine | Maintains self-administration | Induces reinstatement | Readily self-administered |
Methamphetamine Self-Administration
Similar promising results have been observed in models of methamphetamine addiction. This compound effectively reduces methamphetamine self-administration in rats, particularly in long-access models that are thought to better mimic compulsive drug-taking behavior.[2][3] This effect is achieved without producing stimulant effects on its own.[3]
| Compound | Effect on Methamphetamine Self-Administration (Long Access) |
| This compound | Significantly reduces infusions[2][3] |
| JJC8-088 | Does not significantly reduce infusions[2] |
| JJC8-016 (another atypical DAT inhibitor) | Significantly reduces infusions[2] |
Neurochemical and Mechanistic Profile
The distinct behavioral effects of this compound are rooted in its unique interaction with the dopamine transporter (DAT).
Dopamine Transporter (DAT) Interaction
Computational models and experimental evidence suggest that this compound binds to the DAT in a manner that favors a more occluded or inward-facing conformation.[1][4] This is in stark contrast to cocaine and JJC8-088, which stabilize the DAT in an outward-facing conformation, leading to a rapid and pronounced increase in synaptic dopamine that is associated with their reinforcing effects.[1][4]
Effects on Extracellular Dopamine
Microdialysis studies confirm these mechanistic differences. JJC8-088 produces a rapid and robust increase in dopamine levels in the nucleus accumbens, similar to cocaine.[1] In contrast, this compound leads to a much slower, more limited, and sustained increase in extracellular dopamine.[1] This blunted neurochemical response is thought to underlie its lack of reinforcing properties.
| Compound | Peak Increase in Nucleus Accumbens Dopamine | Onset of Action |
| This compound | ~150% above baseline (at 56 mg/kg)[1] | Slow[5] |
| JJC8-088 | Similar to cocaine[1] | Rapid[1] |
| Cocaine | Significant, dose-dependent increase | Rapid |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Intravenous Self-Administration in Rats
-
Subjects: Male Wistar or Sprague-Dawley rats with jugular vein catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and a syringe pump for intravenous infusions.
-
Procedure:
-
Acquisition: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR2, requiring two lever presses per infusion). The inactive lever has no programmed consequences. Sessions typically last for 2 hours daily.
-
Substitution/Pretreatment: Once stable responding is established, cocaine can be substituted with this compound or JJC8-088 to assess their reinforcing effects. Alternatively, rats can be pretreated with various doses of this compound or JJC8-088 (typically via intraperitoneal injection 30 minutes before the session) to evaluate their effect on cocaine self-administration.
-
-
Data Analysis: The primary dependent variable is the number of infusions earned. A significant decrease in cocaine infusions after pretreatment suggests a potential therapeutic effect, while self-administration of the compound alone indicates abuse liability.
Reinstatement of Drug-Seeking in Rats
-
Subjects: Rats with a history of stable cocaine self-administration.
-
Procedure:
-
Extinction: Following self-administration training, sessions are conducted where active lever presses no longer result in drug infusion or presentation of drug-associated cues. This continues until responding on the active lever significantly decreases.
-
Reinstatement Test: Once extinction criteria are met, rats are administered a priming injection of a drug (e.g., cocaine, this compound, or JJC8-088) prior to being placed back in the operant chambers. Lever presses are recorded, but no infusions are delivered.
-
-
Data Analysis: A significant increase in responding on the previously active lever following a drug prime, compared to extinction levels, is considered reinstatement of drug-seeking. The ability of a pretreatment to block a cocaine-induced prime is indicative of its potential to prevent relapse.
In Vivo Microdialysis
-
Subjects: Freely moving rats or mice with a microdialysis guide cannula implanted in a brain region of interest, such as the nucleus accumbens.
-
Procedure:
-
A microdialysis probe is inserted into the guide cannula and perfused with artificial cerebrospinal fluid.
-
Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a baseline level of extracellular dopamine.
-
The animal is administered the test compound (e.g., this compound, JJC8-088, or cocaine), and dialysate collection continues for several hours.
-
-
Data Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography. Changes in dopamine levels are expressed as a percentage of the baseline.
Conclusion
The preclinical data strongly supports the continued development of this compound as a potential pharmacotherapy for psychostimulant use disorder. Its atypical mechanism of action at the dopamine transporter distinguishes it from compounds with abuse liability, offering a promising avenue for treating addiction by reducing drug-seeking and preventing relapse without substituting one addiction for another. Further studies, particularly in non-human primate models and eventually in clinical trials, will be crucial to fully validate its therapeutic potential.
References
- 1. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Cross-Species Comparative Analysis of JJC8-091 Efficacy: Rodent vs. Primate Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of JJC8-091, an atypical dopamine transporter (DAT) inhibitor, in rodent and primate models. The data presented herein is intended to inform researchers and drug development professionals on the translational potential of this compound as a pharmacotherapy for psychostimulant use disorders.
Executive Summary
This compound displays a distinct efficacy profile in rodents versus primates, a critical consideration for its clinical development. In rodent models, this compound consistently demonstrates an "atypical" DAT inhibitor profile, effectively reducing psychostimulant self-administration and reinstatement of drug-seeking behavior without exhibiting abuse potential itself.[1][2] Conversely, in nonhuman primates, the effects of this compound are more complex. While it shows some efficacy in reducing cocaine choice, it can also function as a reinforcer under certain conditions.[3][4] This disparity appears to be linked to significant differences in its binding affinity at the dopamine transporter between the two species.[5][6][7][8]
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound in both rodent and primate models.
Table 1: Comparative Pharmacokinetics of this compound
| Species | Dose (mg/kg) | Route | Half-life (t½) | Brain Penetration |
| Rat | 10 | i.p. | Not Reported | Moderate (0.45 ± 0.18 nmol/g at 30 min)[9] |
| Rhesus Monkey | 1.9 | i.v. | 3.5 hours[5][6][7][8][10] | Not Reported |
Table 2: Comparative Dopamine Transporter (DAT) Binding Affinity of this compound
| Species | Preparation | Kᵢ (nM) |
| Mouse | 289[11] | |
| Rhesus Monkey | Striatum | 2730 ± 1270[5][6][7][8][10] |
Table 3: Comparative Efficacy of this compound in Behavioral Paradigms
| Species | Model | Key Findings |
| Rat | Cocaine Self-Administration | This compound is not self-administered.[1][2] |
| Rat | Cocaine-Induced Reinstatement | Pretreatment with this compound (10, 30 mg/kg) significantly attenuates cocaine-triggered reinstatement.[1][2] |
| Rat | Methamphetamine Self-Administration | Significantly and dose-dependently reduced methamphetamine infusions in both short (1 hr) and long (6 hr) access sessions.[9][11] |
| Rhesus Monkey | Cocaine vs. Food Choice | Chronic treatment modestly reduced cocaine allocation in one of three monkeys.[5][6][7][10] |
| Cynomolgus Monkey | Drug vs. Food Choice | When given a choice, cocaine, but not this compound, was chosen over food.[3][4] |
| Rhesus Monkey | Progressive-Ratio Reinforcement | Functioned as a reinforcer with equal reinforcing strength to cocaine, although it was less potent.[3][4] |
Experimental Protocols
Rodent Self-Administration and Reinstatement Studies
Objective: To assess the reinforcing effects of this compound and its potential to prevent relapse to cocaine-seeking behavior in rats.
Methodology:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for intravenous drug delivery, and a stimulus light.
-
Subjects: Male rats with indwelling intravenous catheters.
-
Cocaine Self-Administration: Rats were trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio schedule. Sessions were typically conducted daily.
-
This compound Self-Administration: Naive rats were given the opportunity to self-administer this compound (e.g., 0.25 or 0.5 mg/kg/infusion) to determine its reinforcing potential.
-
Reinstatement Model: Following stable cocaine self-administration, responding was extinguished by replacing cocaine with saline. Once responding ceased, reinstatement of drug-seeking behavior was triggered by a priming injection of cocaine (e.g., 10 mg/kg, i.p.). To test the efficacy of this compound, rats were pretreated with the compound before the cocaine priming injection.[1][2]
Primate Cocaine vs. Food Choice Paradigm
Objective: To evaluate the efficacy of this compound in reducing the choice to take cocaine over an alternative, non-drug reinforcer in rhesus monkeys.
Methodology:
-
Apparatus: Operant conditioning chambers equipped with two levers. One lever press resulted in the delivery of a food pellet, while the other resulted in an intravenous infusion of cocaine.
-
Subjects: Rhesus monkeys with extensive histories of cocaine self-administration and indwelling intravenous catheters.
-
Procedure: Monkeys were presented with a series of choices between different doses of cocaine and a fixed magnitude of food reinforcement (e.g., a banana-flavored food pellet). A complete cocaine dose-response curve could be determined in each session.
-
This compound Administration: The effects of both acute and chronic administration of this compound on cocaine versus food choice were evaluated.[6][10] For acute treatment, this compound was administered shortly before the session.[6][10] For chronic treatment, monkeys received daily administrations.
Mandatory Visualization
Caption: Mechanism of this compound action at the dopamine transporter.
Caption: Workflow for the cross-species comparison of this compound.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Translating the atypical dopamine uptake inhibitor hypothesis toward therapeutics for treatment of psychostimulant use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting the reinforcing effects of the novel dopamine transport inhibitors JJC8-088 and this compound in monkeys: Potential translation to medication assisted treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library-search.open.ac.uk [library-search.open.ac.uk]
- 6. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. The Effects of the Dopamine Transporter Ligands JJC8-088 and this compound on Cocaine versus Food Choice in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical Dopamine Transporter Inhibitors Attenuate Compulsive-like Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for JJC8-091
For researchers and drug development professionals handling JJC8-091, a dopamine transporter (DAT) ligand developed for psychostimulant use disorder research, adherence to proper disposal procedures is critical for laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidelines for similar research compounds and general chemical waste management principles must be followed.
Immediate Safety and Handling
This compound is intended for research use only and should not be used in humans or animals outside of approved protocols.[1] One supplier ships this compound under ambient temperatures, classifying it as a non-hazardous chemical for transport purposes.[1] However, this classification does not preclude the need for caution during handling and disposal. As a precautionary measure, it is recommended to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent accidental release. Recommended storage conditions are dry, dark, and at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1]
Disposal Procedures for this compound
Given the absence of a specific SDS, a conservative approach to the disposal of this compound is required. The following step-by-step process is based on general best practices for chemical waste disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Categorize Waste: All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be treated as chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, such as regular trash, sharps, or biohazardous waste, unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Containment and Labeling
-
Solid Waste: Collect solid waste, such as contaminated gloves and wipes, in a designated, leak-proof container lined with a chemically resistant bag.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the liquid waste in a compatible, sealed, and clearly labeled waste container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., solvents). The date of accumulation should also be clearly visible.
Step 3: On-site Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area until they are collected for disposal.
-
Ensure that the storage area is away from drains and sources of ignition.
Step 4: Professional Disposal
-
Contact EHS: The disposal of chemical waste is highly regulated. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of this compound waste.
-
Do Not Dispose Down the Drain: Never dispose of this compound, or solutions containing it, down the sewer system. This can cause environmental damage and may be a violation of local regulations.
-
Avoid Incineration (without professional guidance): While incineration is a common method for chemical waste disposal, it should only be performed by a licensed facility equipped to handle such materials.
Quantitative Data Summary
Since specific quantitative data on the toxicity and environmental impact of this compound is not available, a comparative table cannot be generated. However, for context, the parent compound, Modafinil, has an SDS that indicates it is harmful if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[2] This information underscores the importance of treating this compound with a similar level of caution.
| Chemical | CAS Number | Known Hazards (as per available SDS) |
| This compound | 1627576-76-4 | Not available; handle as a potentially hazardous research chemical. |
| Modafinil | 68693-11-8 | Harmful if swallowed or inhaled; may cause organ damage with repeated exposure.[2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This procedural guidance is intended to provide essential, immediate safety and logistical information for the proper disposal of this compound. By following these steps, researchers can minimize risks and ensure compliance with safety regulations, thereby building a culture of trust and responsibility in the laboratory.
References
Personal protective equipment for handling JJC8-091
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling JJC8-091. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The minimum required PPE for handling this and other similar chemical compounds in a laboratory setting includes:
-
Lab Coat: A standard laboratory coat should be worn to protect against spills and contamination of personal clothing.
-
Protective Eyewear: Safety glasses with side shields are mandatory to protect the eyes from splashes or airborne particles of the compound.[1][2]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact. For tasks with a higher risk of exposure, consider using double gloves.[1]
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for laboratory work to protect the skin from potential spills.[1][2][3]
II. Operational Plan: Handling and Storage
Proper operational procedures are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product received is indeed this compound and that the container is properly labeled.
Storage:
-
Short-Term Storage (days to weeks): Store in a dry, dark place at a temperature range of 0 - 4°C.[4]
-
Long-Term Storage (months to years): For long-term storage, maintain the compound at -20°C.[4]
-
The product is generally stable for several weeks during standard shipping at ambient temperatures.[4]
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling the compound.
III. Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for chemical waste.
Waste Collection:
-
Collect all waste materials, including unused this compound, contaminated PPE (such as gloves), and any materials used for cleaning spills, in a designated and clearly labeled hazardous waste container.
-
Ensure the waste container is compatible with the chemical properties of the compound.
Disposal Procedure:
-
Do not dispose of this compound down the drain or with general laboratory trash.
-
Follow your institution's established procedures for the pickup and disposal of chemical waste. This is typically managed by the Environmental Health and Safety (EHS) department.
-
If a Safety Data Sheet (SDS) is not available for this compound, consult with your EHS department for guidance on proper waste classification and disposal. As a derivative of modafinil, it should be treated as a potentially hazardous chemical.
IV. Summary of Safety and Logistical Information
| Parameter | Guideline | Reference |
| Primary Route of Exposure | Inhalation, Ingestion, Skin/Eye Contact | General Chemical Handling |
| Minimum PPE | Lab coat, safety glasses with side shields, nitrile gloves, long pants, closed-toe shoes | [1][2][3] |
| Short-Term Storage | 0 - 4°C, dry and dark conditions | [4] |
| Long-Term Storage | -20°C, dry and dark conditions | [4] |
| Handling Location | Well-ventilated area, preferably a chemical fume hood | General Chemical Handling |
| Disposal | As hazardous chemical waste, in accordance with local and institutional regulations | General Chemical Waste Guidelines |
V. Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
